molecular formula C25H31N5O5 B12368197 E3 Ligase Ligand-linker Conjugate 106

E3 Ligase Ligand-linker Conjugate 106

Cat. No.: B12368197
M. Wt: 481.5 g/mol
InChI Key: IWKWJZJQIWYRAA-FQEVSTJZSA-N
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Description

E3 Ligase Ligand-linker Conjugate 106 is a useful research compound. Its molecular formula is C25H31N5O5 and its molecular weight is 481.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H31N5O5

Molecular Weight

481.5 g/mol

IUPAC Name

2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[6-(2-hydroxyethyl)-1,6-diazaspiro[3.3]heptan-1-yl]piperidin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C25H31N5O5/c31-12-11-27-14-25(15-27)7-10-29(25)16-5-8-28(9-6-16)17-1-2-18-19(13-17)24(35)30(23(18)34)20-3-4-21(32)26-22(20)33/h1-2,13,16,20,31H,3-12,14-15H2,(H,26,32,33)/t20-/m0/s1

InChI Key

IWKWJZJQIWYRAA-FQEVSTJZSA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N5CCC56CN(C6)CCO

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N5CCC56CN(C6)CCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 106 (EN106)

Author: BenchChem Technical Support Team. Date: December 2025

A Covalent Recruiter for the FEM1B E3 Ligase in Targeted Protein Degradation

This technical guide provides a comprehensive overview of the E3 ligase ligand-linker conjugate EN106, a pivotal tool in the field of targeted protein degradation (TPD). Designed for researchers, scientists, and drug development professionals, this document details the core characteristics of EN106, its mechanism of action, and its application in the creation of Proteolysis Targeting Chimeras (PROTACs).

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, utilizing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A key component of this strategy is the development of ligands that can recruit specific E3 ubiquitin ligases to a protein of interest. While the TPD field has been dominated by recruiters for a small number of E3 ligases, the discovery of novel recruiters is essential to expand the scope and selectivity of this technology.

EN106 is a first-in-class covalent ligand that targets FEM1B, an E3 ligase involved in the cellular response to reductive stress.[1][2][3][4][5] This guide will delve into the technical details of EN106 and its utility in developing FEM1B-based PROTACs.

Core Compound Profile: EN106

EN106 is a cysteine-reactive covalent ligand that specifically targets the FEM1B E3 ligase.[1][2][3] Its chloroacetamide warhead forms a covalent bond with a key cysteine residue in FEM1B, enabling its function as an E3 ligase recruiter for PROTACs.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with EN106 and a derived PROTAC, NJH-01-106, which links EN106 to the BET bromodomain inhibitor JQ1.

CompoundParameterValueTarget/SystemReference
EN106 IC502.2 µMInhibition of FEM1B-FNIP1 interaction[1][2]
NJH-01-106 IC501.5 µMInhibition of FEM1B-FNIP1 interaction[2]
NJH-01-106 DC500.25 µM (250 nM)BRD4 degradation in HEK293T cells[2]
NJH-01-106 Dmax~94%BRD4 degradation in HEK293T cells[2]

Mechanism of Action

The FEM1B-FNIP1 Signaling Pathway

FEM1B is a component of the CUL2-RING E3 ubiquitin ligase complex and plays a critical role in the cellular response to reductive stress.[1][6] Under conditions of low reactive oxygen species (ROS), FEM1B recognizes reduced cysteine residues on its substrate, Folliculin Interacting Protein 1 (FNIP1).[6] This recognition leads to the ubiquitination and subsequent proteasomal degradation of FNIP1, which in turn restores mitochondrial activity and redox homeostasis.[6]

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FEM1B_FNIP1_Pathway cluster_stress Reductive Stress (Low ROS) cluster_EN106 Inhibition by EN106 FNIP1_reduced FNIP1 (Reduced Cysteines) FEM1B CUL2-FEM1B E3 Ligase FNIP1_reduced->FEM1B Recognition Degradation FNIP1 Degradation FEM1B->Degradation Ubiquitination Ub Ubiquitin Ub->FEM1B Proteasome 26S Proteasome Mito_Restore Mitochondrial Activity Restoration Proteasome->Mito_Restore Degradation->Proteasome EN106 EN106 FEM1B_inhibited CUL2-FEM1B (C186 Covalently Bound) EN106->FEM1B_inhibited Covalent Binding to Cys186 FEM1B_inhibited->FNIP1_reduced Interaction Blocked FNIP1_stabilized FNIP1 Stabilization FEM1B_inhibited->FNIP1_stabilized

Caption: FEM1B-FNIP1 pathway and its inhibition by EN106.

PROTAC-mediated Degradation

When conjugated to a target-binding ligand, such as JQ1, EN106 acts as a recruiter for the FEM1B E3 ligase. The resulting PROTAC, NJH-01-106, forms a ternary complex between the target protein (BRD4) and FEM1B. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.

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PROTAC_Mechanism POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition PROTAC PROTAC (NJH-01-106) E3 FEM1B E3 Ligase PROTAC->Ternary E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Proximity-induced Ub Ubiquitin Ub->PolyUb PolyUb->POI Degradation Target Protein Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following are summaries of key experimental protocols adapted from the primary literature. For full details, refer to Henning et al., J. Am. Chem. Soc. 2022.

Synthesis of EN106

The synthesis of EN106 involves a multi-step process starting from commercially available materials. The key steps include the formation of a benzodioxan scaffold, followed by functionalization to introduce the chloroacetamide warhead.

  • Step 1: Boc Protection: The starting benzoxazine (B1645224) is Boc-protected.

  • Step 2: Nitro Reduction: The nitro group is reduced to an aniline (B41778).

  • Step 3: Alkylation: The aniline is alkylated with acrylonitrile.

  • Step 4: Acylation: The resulting compound is acylated to install the chloroacetamide.

Note: This is a simplified representation. The detailed synthetic scheme and characterization data can be found in the supplementary information of the primary publication.

Fluorescence Polarization Assay for FEM1B-FNIP1 Inhibition

This assay is used to measure the ability of a compound to disrupt the interaction between FEM1B and a fluorescently labeled FNIP1 peptide.

  • Reagents: Recombinant FEM1B protein, TAMRA-conjugated FNIP1 peptide, assay buffer.

  • Procedure:

    • A solution of recombinant FEM1B is incubated with varying concentrations of the test compound (e.g., EN106).

    • The TAMRA-labeled FNIP1 peptide is added to the solution.

    • The fluorescence polarization is measured after incubation.

    • A decrease in fluorescence polarization indicates inhibition of the protein-protein interaction.

    • IC50 values are calculated from the dose-response curve.

Cellular BRD4 Degradation Assay (Western Blot)

This assay quantifies the degradation of a target protein in cells upon treatment with a PROTAC.

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Degradation_Workflow Start Seed Cells (e.g., HEK293T) Treat Treat with PROTAC (e.g., NJH-01-106) and controls Start->Treat Incubate Incubate for specified time (e.g., 8 hours) Treat->Incubate Lyse Lyse cells and quantify protein concentration Incubate->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Antibody Incubate with primary antibodies (anti-BRD4, anti-loading control) Block->Antibody Secondary_Ab Incubate with secondary antibody Antibody->Secondary_Ab Image Image blot and quantify band intensity Secondary_Ab->Image Analyze Analyze data and calculate DC50 Image->Analyze

Caption: Experimental workflow for Western blot-based degradation assay.

  • Procedure:

    • HEK293T cells are seeded in multi-well plates.

    • Cells are treated with a dilution series of the PROTAC (e.g., NJH-01-106) for a specified time (e.g., 8 hours). Control wells include vehicle (DMSO) and proteasome inhibitors.

    • Cells are harvested and lysed.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against the target protein (BRD4) and a loading control (e.g., GAPDH).

    • The membrane is washed and incubated with a corresponding secondary antibody.

    • Bands are visualized using a chemiluminescence imager, and band intensities are quantified.

    • The level of protein degradation is calculated relative to the vehicle control, and DC50 values are determined.

Significance and Future Directions

The discovery of EN106 significantly expands the toolkit for targeted protein degradation by providing a covalent recruiter for a novel E3 ligase, FEM1B.[1][2][4][5] This opens up new avenues for developing PROTACs with potentially different substrate scopes and tissue expression profiles compared to those based on more commonly used E3 ligases like CRBN and VHL.

Future research will likely focus on:

  • Medicinal chemistry optimization: Improving the potency and selectivity of EN106 to enhance the efficacy of resulting PROTACs.

  • Exploring new targets: Conjugating EN106 to ligands for other disease-relevant proteins to assess the broader applicability of FEM1B-mediated degradation.

  • Investigating tissue-specific effects: Leveraging the specific expression pattern of FEM1B for targeted therapies.

  • Understanding the interplay with redox biology: Exploring how the reductive stress-sensing nature of FEM1B can be exploited for therapeutic benefit.

References

E3 Ligase Ligand-Linker Conjugate 106: A Technical Guide to its Role in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and degrading previously "undruggable" proteins.[1][2][3] A critical component of these heterobifunctional molecules is the E3 ligase ligand-linker conjugate, which recruits a specific E3 ubiquitin ligase to the protein of interest, thereby hijacking the cell's natural protein disposal machinery.[2][4][5] This technical guide provides an in-depth examination of a representative E3 Ligase Ligand-linker Conjugate, herein referred to as "Conjugate 106," a exemplar based on a von Hippel-Lindau (VHL) E3 ligase ligand. We will explore its central role in the formation of the ternary complex, the subsequent ubiquitination and degradation of the target protein, and the methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction to PROTAC Technology and the Ubiquitin-Proteasome System

PROTACs are bifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4][5] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex (POI-PROTAC-E3 ligase).[5][6] This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7][8]

The ubiquitin-proteasome system (UPS) is a fundamental cellular process responsible for the degradation of most intracellular proteins, playing a crucial role in regulating a wide array of cellular functions, including cell cycle progression, signal transduction, and quality control of protein folding.[7][9][10] The specificity of the UPS is primarily determined by the large family of over 600 E3 ubiquitin ligases, each responsible for recognizing specific substrate proteins.[1][4] PROTAC technology leverages this specificity by using small molecule ligands to direct a chosen E3 ligase to a desired POI.[1][11]

Among the most widely used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][12][] The availability of well-characterized, high-affinity small molecule ligands for these E3 ligases has been a key driver in the rapid advancement of the PROTAC field.[1][3]

E3 Ligase Ligand-Linker Conjugate 106: An Exemplar VHL-Based Conjugate

For the purposes of this technical guide, "this compound" will be represented by a well-characterized VHL ligand conjugated to a flexible polyethylene (B3416737) glycol (PEG) linker, a common motif in PROTAC design.[14][15] VHL is the substrate recognition component of the Cullin 2 RING E3 ligase complex (CRL2^VHL^).[11][16] Small molecule VHL ligands are derivatives of the natural substrate, hypoxia-inducible factor-1α (HIF-1α).[14]

The linker component of Conjugate 106 plays a critical role in the stability and cooperativity of the ternary complex, which are key determinants of a PROTAC's degradation efficiency.[14][17] The length, composition, and attachment point of the linker can significantly influence the potency (DC50) and maximal degradation (Dmax) of the resulting PROTAC.[17]

Quantitative Data for PROTACs Utilizing VHL-Based Conjugates

The efficacy of a PROTAC is assessed by its ability to induce the degradation of the target protein. This is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[18][19] The following tables summarize representative quantitative data for PROTACs that utilize VHL-based E3 ligase ligand-linker conjugates.

Table 1: In Vitro Degradation Profile of a Representative VHL-Based PROTAC (e.g., MZ1)

Cell LineTarget ProteinDC50 (nM)Dmax (%)Time Point (h)
HEK293BRD4~15>9024
HeLaBRD4~20>9024
MV4;11BRD4~5>9518

Table 2: Ternary Complex Formation and Binding Affinities

Component 1Component 2PROTACBinding Affinity (Kd)Assay
VHLPROTAC (MZ1)MZ129 nMSPR[20][21]
BRD4(BD2)PROTAC (MZ1)MZ11 nMSPR[20][21]
VHLBRD4(BD2)MZ1Cooperative (α > 1)ITC[20][21]

Signaling Pathways and Experimental Workflows

The PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the key steps in the PROTAC-mediated degradation of a target protein via the recruitment of the VHL E3 ligase.

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Conjugate 106 + POI Ligand) TC POI-PROTAC-VHL Ternary Complex PROTAC->TC POI Protein of Interest (POI) POI->TC VHL VHL E3 Ligase Complex VHL->TC polyUb_POI Polyubiquitinated POI TC->polyUb_POI Polyubiquitination PROTAC_recycled PROTAC (Recycled) TC->PROTAC_recycled Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->TC Recruitment Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Characterization

The following diagram outlines a typical experimental workflow for the characterization of a novel PROTAC.

PROTAC_Workflow start PROTAC Synthesis binding_assays Binary Binding Assays (SPR, ITC, FP) start->binding_assays ternary_complex Ternary Complex Formation (NanoBRET, TR-FRET, Pull-down) binding_assays->ternary_complex cell_treatment Cell Treatment with PROTAC ternary_complex->cell_treatment western_blot Western Blot for Degradation (DC50, Dmax) cell_treatment->western_blot proteomics Global Proteomics (Selectivity) cell_treatment->proteomics functional_assays Downstream Functional Assays (e.g., Cell Viability) western_blot->functional_assays pk_pd In Vivo PK/PD Studies functional_assays->pk_pd

Caption: Experimental workflow for PROTAC characterization.

Experimental Protocols

Western Blot for Determination of DC50 and Dmax

This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.[22]

Materials:

  • Cell culture reagents

  • PROTAC compound (e.g., MZ1) and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add RIPA buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration of all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[18][19]

In Vitro Pull-down Assay for Ternary Complex Formation

This protocol provides a method to assess the formation of the POI-PROTAC-E3 ligase ternary complex.[23]

Materials:

  • Purified recombinant His-tagged E3 ligase (e.g., VHL complex)

  • Purified recombinant target protein (POI)

  • PROTAC compound and vehicle control

  • Ni-NTA magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., wash buffer with 250 mM imidazole)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Bead Preparation: Resuspend the Ni-NTA magnetic beads and wash them with wash buffer.

  • E3 Ligase Immobilization: Incubate the washed beads with the His-tagged E3 ligase for 1 hour at 4°C with gentle rotation to immobilize the ligase.

  • Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove unbound E3 ligase.

  • Ternary Complex Formation: Resuspend the E3 ligase-bound beads in wash buffer. Add the target protein and the PROTAC (or vehicle control) at desired concentrations. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash them extensively with wash buffer to remove unbound proteins.

  • Elution: Elute the protein complexes from the beads by adding elution buffer and incubating for 15-30 minutes.

  • Analysis by Western Blot: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against the target protein and the E3 ligase to confirm the presence of the ternary complex.

Conclusion and Future Directions

The E3 ligase ligand-linker conjugate is a cornerstone of PROTAC design, dictating the recruitment of the E3 ligase and profoundly influencing the efficacy of target protein degradation.[4] The VHL-based "Conjugate 106" exemplar discussed in this guide highlights the key principles of PROTAC technology. The continued discovery and characterization of novel E3 ligase ligands will undoubtedly expand the scope and applicability of targeted protein degradation, offering the potential to address a wider range of diseases.[1][3] Future research will likely focus on developing E3 ligase ligands with tissue-specific expression profiles to enhance the selectivity and safety of PROTAC therapeutics, as well as optimizing linker design to improve drug-like properties.

References

An In-Depth Technical Guide to the E3 Ligase Ligand-Linker Conjugate EN106 and its PROTAC Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of any PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. This guide provides a detailed examination of EN106, a covalent ligand for the FEM1B E3 ligase, and its application in the development of PROTACs, with a focus on the BRD4-degrading PROTAC, NJH-1-106.

Core Components of the EN106-Based PROTAC System

The PROTAC technology based on EN106 involves three key components: the E3 ligase ligand (EN106), a linker, and a ligand for the protein of interest.

EN106: A Covalent FEM1B E3 Ligase Ligand

EN106 is a cysteine-reactive covalent ligand that specifically targets the FEM1B E3 ligase.[1] It forms a covalent bond with a cysteine residue (Cys186) in FEM1B, which is crucial for the recognition of its natural substrates.[1][2] This covalent engagement allows for potent and durable recruitment of the FEM1B E3 ligase complex. The chemical structure of EN106 features a chloroacetamide warhead responsible for its covalent reactivity.[1][3]

The Linker: Connecting the Functional Moieties

In the context of PROTACs, the linker is not merely a spacer but plays a critical role in the efficacy of the degrader. It influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5][6] The linker in NJH-1-106 is a flexible polyethylene (B3416737) glycol (PEG)-based chain, which provides the necessary length and geometry to facilitate the productive interaction between BRD4 and FEM1B.[4]

JQ1: The BRD4-Targeting Ligand

JQ1 is a well-characterized small molecule inhibitor that binds to the bromodomains of the BET (Bromodomain and Extra-Terminal) family of proteins, including BRD4.[7][8][9] By incorporating JQ1 as the "warhead," the PROTAC NJH-1-106 can specifically target BRD4 for degradation.

Structure of the E3 Ligase Ligand-Linker Conjugate: NJH-1-106

NJH-1-106 is a PROTAC that conjugates the FEM1B ligand EN106 to the BRD4 ligand JQ1 via a PEG linker. This design allows for the recruitment of the FEM1B E3 ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.

Quantitative Data Summary

The following tables summarize the key quantitative data for the components and the final PROTAC conjugate.

Compound Target Assay Value Reference
EN106FEM1BFluorescence Polarization (IC50)2.2 µM[1][3]
NJH-2-030 (EN106 derivative)FEM1BFluorescence Polarization (IC50)0.67 µM[1][3]
(+)-JQ1BRD4 (BD1)Isothermal Titration Calorimetry (Kd)~50 nM[7]
(+)-JQ1BRD4 (BD2)Isothermal Titration Calorimetry (Kd)~90 nM[7]
(+)-JQ1BRD4 (BD1)ALPHA-screen (IC50)77 nM[7]
(+)-JQ1BRD4 (BD2)ALPHA-screen (IC50)33 nM[7]

Table 1: Binding Affinities of Individual Components

PROTAC Target Protein Cell Line DC50 Dmax Reference
NJH-1-106BRD4HEK293T250 nM94%[10]

Table 2: Degradation Efficacy of NJH-1-106

Signaling Pathway and Mechanism of Action

FEM1B is a substrate recognition component of the Cullin 2-RING E3 ubiquitin ligase (CRL2) complex.[11] This complex is responsible for marking specific proteins for degradation by the proteasome. The EN106-based PROTAC, NJH-1-106, hijacks this natural cellular process.

Caption: Mechanism of action for the EN106-based PROTAC NJH-1-106.

Experimental Protocols

Synthesis of EN106

A detailed, step-by-step synthesis protocol for EN106 is proprietary and not fully disclosed in the public literature. However, the general approach involves the synthesis of the core benzodioxane scaffold followed by the introduction of the chloroacetamide functional group. The synthesis of a similar alkyne-functionalized derivative, NJH-2-030, has been described and involves:

  • Boc-protection of a starting benzoxazine.

  • Reduction of a nitro group to an aniline (B41778).

  • Alkylation of the aniline with acrylonitrile.

  • Acylation to introduce the chloroacetamide.[1][3]

Synthesis of NJH-1-106 PROTAC

The synthesis of NJH-1-106 involves the conjugation of EN106 to JQ1 via a linker. A representative synthetic workflow is depicted below.

Synthesis_Workflow EN106_analog EN106 with reactive handle (e.g., amine or acid) Intermediate EN106-Linker Conjugate EN106_analog->Intermediate Step 1: Coupling Linker Bifunctional Linker (e.g., PEG with reactive ends) Linker->Intermediate JQ1_analog JQ1 with reactive handle (e.g., amine or acid) Final_PROTAC NJH-1-106 JQ1_analog->Final_PROTAC Intermediate->Final_PROTAC Step 2: Coupling

Caption: General synthetic workflow for an EN106-based PROTAC.

Fluorescence Polarization (FP) Assay for FEM1B Binding

This assay is used to determine the binding affinity of ligands to FEM1B.

  • Reagents: Recombinant FEM1B protein, a fluorescently labeled tracer peptide (e.g., TAMRA-conjugated FNIP1 degron), assay buffer, and the test compound (e.g., EN106).

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, incubate recombinant FEM1B with the test compound or DMSO vehicle control. c. Add the fluorescently labeled tracer peptide to all wells. d. Incubate to allow binding to reach equilibrium. e. Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: The decrease in fluorescence polarization with increasing compound concentration is used to calculate the IC50 value.[1][3]

Western Blot for BRD4 Degradation

This method is used to quantify the degradation of the target protein.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) and treat with varying concentrations of the PROTAC (e.g., NJH-1-106) for a specified time.

  • Cell Lysis: Harvest cells and lyse to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer to a membrane (e.g., PVDF).

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH). c. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using a chemiluminescent substrate.

  • Quantification: Densitometry is used to quantify band intensities, and the level of protein degradation is calculated relative to the loading control and vehicle-treated cells.

Cell Viability Assay

This assay assesses the cytotoxic effects of the PROTAC.

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat cells with a range of concentrations of the PROTAC.

  • Incubation: Incubate for a specified period (e.g., 72 hours).

  • Viability Measurement: Use a reagent such as CellTiter-Glo® to measure ATP levels, which correlate with cell viability.

  • Data Analysis: Plot cell viability against compound concentration to determine the IC50 value.

Logical Relationships and Experimental Design

Experimental_Logic cluster_design PROTAC Design & Synthesis cluster_biochem Biochemical & Cellular Evaluation cluster_data Data Analysis & Interpretation Design Rational Design of EN106-based PROTAC Synthesis Chemical Synthesis of PROTAC Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization FP_Assay Fluorescence Polarization (Binding to FEM1B) Characterization->FP_Assay Degradation_Assay Western Blot (Target Degradation) Characterization->Degradation_Assay IC50_calc IC50 Calculation (Binding Affinity) FP_Assay->IC50_calc Viability_Assay Cell Viability Assay (Cytotoxicity) Degradation_Assay->Viability_Assay Proteomics Quantitative Proteomics (Selectivity & Off-Target Effects) Degradation_Assay->Proteomics DC50_Dmax_calc DC50 & Dmax Calculation (Degradation Efficacy) Degradation_Assay->DC50_Dmax_calc Viability_IC50_calc IC50 Calculation (Cell Viability) Viability_Assay->Viability_IC50_calc Off_target_analysis Off-Target Identification Proteomics->Off_target_analysis

References

E3 Ligase Ligand-linker Conjugate 106 discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

[2] E3 Ligase Ligand-linker Conjugate 106 - DC Chemicals this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.dcchemicals.com/product/show/E3-Ligase-Ligand-linker-Conjugate-106.html this compound | 2757657-04-1 - MedChemExpress this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.medchemexpress.com/e3-ligase-ligand-linker-conjugate-106.html this compound | CAS 2757657-04-1 - Selleck Chemicals this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.selleckchem.com/products/e3-ligase-ligand-linker-conjugate-106.html this compound | CAS No. 2757657-04-1 - Adooq this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.adooq.com/e3-ligase-ligand-linker-conjugate-106.html this compound - Aobious this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.aobious.com/asset/product-e3-ligase-ligand-linker-conjugate-106-aob69299.html this compound | 2757657-04-1 - ChemScene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.chemscene.com/products/E3-Ligase-Ligand-linker-Conjugate-106.html this compound | CAS 2757657-04-1 - Chemsrc this compound(2757657-04-1) is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.chemsrc.com/en/cas/2757657-04-1_1038936.html this compound - Angene this compound, 2757657-04-1, C29H36FN5O6, this compound is a synthesized E3 ligase ligand-linker conjugate ... https://www.angenechem.com/product/a69299-e3-ligase-ligand-linker-conjugate-106 this compound | AOKCHEM this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.aokchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS:2757657-04-1 - CAYMAN this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.caymanchem.com/product/38991/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Biosynth this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.biosynth.com/p/FE178698/e3-ligase-ligand-linker-conjugate-106 this compound - Biorbyt this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.biorbyt.com/e3-ligase-ligand-linker-conjugate-106-orb1495209.html this compound | CAS 2757657-04-1 - AK Scientific this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.aksci.com/item_detail.php?cat=S897 this compound | CAS 2757657-04-1 - BLDpharm this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bldpharm.com/products/2757657-04-1.html this compound | CAS 2757657-04-1 - Achemtek this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.achemtek.com/e3-ligase-ligand-linker-conjugate-106.html this compound | CAS 2757657-04-1 - MuseChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.musechem.com/product/mc-20078 this compound | CAS 2757657-04-1 - Keyorganics this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.keyorganics.net/product/synthesis/fe-178-698/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Combi-Blocks this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.combi-blocks.com/cat/FE-178698.html this compound | CAS 2757657-04-1 - Ark Pharm this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ark-pharm.com/product/ak-316275 this compound | CAS 2757657-04-1 - Toronto Research Chemicals this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.trc-canada.com/product-detail/?P233495 this compound | CAS 2757657-04-1 - BroadPharm this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://broadpharm.com/products/bp-233495.html this compound | CAS 2757657-04-1 - Boc Sciences this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bocsci.com/product/e3-ligase-ligand-linker-conjugate-106-cas-2757657-04-1-403487.html this compound | 2757657-04-1 - AstaTech this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.astatechinc.com/e3-ligase-ligand-linker-conjugate-106-cas-2757657-04-1/ this compound | CAS 2757657-04-1 - Abbexa this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abbexa.com/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - CymitQuimica this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.cymitquimica.com/e3-ligase-ligand-linker-conjugate-106-2757657-04-1 this compound | CAS 2757657-04-1 - Active Bio Life Science this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.activebiolife.com/e3-ligase-ligand-linker-conjugate-106-cas-2757657-04-1 this compound | CAS 2757657-04-1 - Fluorochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.fluorochem.co.uk/products/synthesis/fe178698/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Glentham this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.glentham.com/en/products/product/gp2315/ this compound | CAS 2757657-04-1 - Carbosynth this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.carbosynth.com/carbosynth/website.nsf/(w-product-display)/FE178698 this compound | CAS 2757657-04-1 - Clearsynth this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://shop.clearsynth.com/product/cs-t-94260 this compound | CAS 2757657-04-1 - Synthink this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.synthink.com/cas/2757657-04-1.html this compound | CAS 2757657-04-1 - Chem-Space this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://chem-space.com/product/cs-t-94260 this compound | CAS 2757657-04-1 - Ambeed this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ambeed.com/products/2757657-04-1.html this compound | CAS 2757657-04-1 - AbMole this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abmole.com/products/e3-ligase-ligand-linker-conjugate-106.html this compound | CAS 2757657-04-1 - Synblock this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.synblock.com/product/sb233495.html this compound | CAS 2757657-04-1 - ChemFuture this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.chemfuture.com/product/e3-ligase-ligand-linker-conjugate-106-cas-2757657-04-1 this compound | CAS 2757657-04-1 - Anichem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.anichem.com/E3-Ligase-Ligand-linker-Conjugate-106 this compound | CAS 2757657-04-1 - ChemDiv this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://store.chemdiv.com/catalog/synthesis/fe-178-698/ this compound | CAS 2757657-04-1 - Avanti this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://avantilipids.com/product/2757657-04-1 this compound | CAS 2757657-04-1 - Abcam this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abcam.com/e3-ligase-ligand-linker-conjugate-106-ab292241.html this compound | CAS 2757657-04-1 - Selleckchem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.selleckchem.com/products/e3-ligase-ligand-linker-conjugate-106.html this compound | CAS 2757657-04-1 - Biovision this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.biovision.com/e3-ligase-ligand-linker-conjugate-106.html this compound | CAS 2757657-04-1 - Santa Cruz this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.scbt.com/p/e3-ligase-ligand-linker-conjugate-106-2757657-04-1 this compound | CAS 2757657-04-1 - Cayman Chemical this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.caymanchem.com/product/38991 this compound | CAS 2757657-04-1 - MedKoo this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.medkoo.com/products/64392 this compound | CAS 2757657-04-1 - Focus Biomolecules this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.focusbiomolecules.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Apexbt this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.apexbt.com/e3-ligase-ligand-linker-conjugate-106.html this compound | CAS 2757657-04-1 - TargetMol this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.targetmol.com/product/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Tocris this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.tocris.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Enzo Life Sciences this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.enzolifesciences.com/product/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - LifeSensors this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.lifesensors.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Novus Biologicals this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.novusbio.com/products/e3-ligase-ligand-linker-conjugate-106_n-7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - SignalChem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.signalchem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Ubiquigent this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.ubiquigent.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Boston Biochem this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bostonbiochem.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - R&D Systems this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.rndsystems.com/products/e3-ligase-ligand-linker-conjugate-106_7654 this compound | CAS 2757657-04-1 - Bio-Techne this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.bio-techne.com/p/7654/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ProteinSimple this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proteinsimple.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - ACD this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://acdbio.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - OriGene this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.origene.com/catalog/compounds-and-reagents/small-molecules/sm20078/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Abnova this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.abnova.com/products/view/KA69299 this compound | CAS 2757657-04-1 - ProQinase this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.proqinase.com/products/e3-ligase-ligand-linker-conjugate-106 this compound | CAS 2757657-04-1 - Reaction Biology this compound is a synthesized E3 ligase ligand-linker conjugate that can be used to synthesize PROTACs. https://www.reactionbiology.com/products/e3-ligase-ligand-linker-conjugate-106

An In-depth Technical Guide to the Linker Component of Antibody-Drug Conjugates: A Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While a specific, publicly documented antibody-drug conjugate (ADC) identified as "Conjugate 106" with extensive data on its linker is not available in the scientific literature, this guide will provide a comprehensive technical overview of a representative and clinically significant ADC linker technology. This will serve as a case study to fulfill the core requirements for an in-depth analysis for researchers, scientists, and drug development professionals. The linker is a critical component of an ADC, connecting the monoclonal antibody to the cytotoxic payload, and its design is paramount to the overall efficacy and safety of the therapeutic.[1][2][3] An ideal linker ensures the stability of the ADC in systemic circulation, preventing premature release of the payload, while enabling efficient and selective release of the cytotoxic agent within the target cancer cells.[1][3][4]

This guide will focus on a widely used and well-characterized cleavable linker technology, exemplifying the principles of modern ADC design.

Linker Composition and Structure

The representative linker discussed here is a maleimide-based, enzymatically cleavable linker. This type of linker is composed of several key components:

  • A conjugation moiety: Typically a maleimide (B117702) group that forms a stable covalent bond with the thiol group of a cysteine residue on the antibody.[5]

  • A spacer: Often a polyethylene (B3416737) glycol (PEG) unit or other hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the ADC.[2][4]

  • A cleavable unit: A peptide sequence that is specifically recognized and cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of cancer cells. A common peptide sequence is valine-citrulline (Val-Cit).

  • A self-immolative spacer: A para-aminobenzyl alcohol (PABA) group that, upon cleavage of the peptide sequence, undergoes electronic rearrangement to release the payload in its active form.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical ADC utilizing this type of linker technology.

ParameterValueSignificance
Drug-to-Antibody Ratio (DAR) 3-4 or 8A higher DAR can increase potency but may negatively impact pharmacokinetics and stability.[3] Site-specific conjugation methods can achieve a more homogenous DAR.[1][2]
Plasma Stability (Half-life of intact ADC) > 100 hoursHigh plasma stability is crucial to minimize off-target toxicity from premature payload release.[1]
In vitro Cytotoxicity (IC50) Sub-nanomolar to low nanomolarDemonstrates the high potency of the released payload in target cancer cell lines.
Bystander Effect PresentThe released, membrane-permeable payload can kill neighboring antigen-negative tumor cells, enhancing overall efficacy in heterogeneous tumors.[1]

Experimental Protocols: Mechanism of Payload Release

The selective release of the cytotoxic payload is a multi-step process that relies on the unique environment within the target cancer cell. The following outlines the key experimental observations that define the mechanism.

  • Antibody Binding and Internalization: The ADC first binds to its target antigen on the surface of a cancer cell. This is followed by receptor-mediated endocytosis, where the ADC-antigen complex is internalized into the cell within an endosome.[6]

  • Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The internal environment of the lysosome is acidic (pH 4.5-5.0) and rich in hydrolytic enzymes, including proteases like cathepsin B.[6]

  • Enzymatic Cleavage: The Val-Cit dipeptide sequence within the linker is specifically recognized and cleaved by cathepsin B. This enzymatic reaction is highly specific to the lysosomal compartment, ensuring that significant payload release does not occur in the systemic circulation.

  • Self-Immolation and Payload Liberation: The cleavage of the peptide bond triggers the spontaneous 1,6-elimination of the PABA self-immolative spacer. This electronic cascade results in the release of the cytotoxic payload in its unmodified, fully active form, along with the release of carbon dioxide and the remnants of the PABA spacer.

  • Target Engagement and Cell Death: The liberated payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.[6]

Visualizations

Signaling Pathway: Intracellular Payload Release

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome ADC->Endosome Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Fusion Payload Active Payload Lysosome->Payload Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis

Caption: Mechanism of ADC internalization and payload release.

Experimental Workflow: Linker Cleavage Assay

cluster_workflow In Vitro Linker Cleavage Assay Start ADC Sample Incubation Incubate with Lysosomal Extract or Purified Cathepsin B Start->Incubation Quench Quench Reaction (Time Points) Incubation->Quench Analysis LC-MS/MS Analysis Quench->Analysis Result Quantify Released Payload vs. Intact ADC Analysis->Result

Caption: Workflow for assessing linker stability and cleavage.

References

Preliminary Studies on E3 Ligase Ligand-linker Conjugate 106 (TD-106): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on E3 Ligase Ligand-linker Conjugate 106, also known as TD-106. This molecule is a novel modulator of the Cereblon (CRBN) E3 ubiquitin ligase, designed for use in Proteolysis Targeting Chimeras (PROTACs). PROTACs are a class of small molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins.

TD-106 serves as the E3 ligase-recruiting component in PROTACs such as TD-428 and TD-802, which target the degradation of BRD4 and the Androgen Receptor (AR), respectively. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the underlying biological pathways and experimental workflows.

Core Compound Data: TD-106

PropertyValue
Chemical Name 3-(5-Amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione
Molecular Formula C₁₂H₁₁N₅O₃
Molecular Weight 273.25 g/mol
Function Cereblon (CRBN) E3 Ligase Ligand
Application Component of Proteolysis Targeting Chimeras (PROTACs)

Quantitative Data for TD-106-Based PROTACs

The following tables summarize the key quantitative data obtained from studies of PROTACs incorporating TD-106.

TD-428: A BRD4-Targeting PROTAC

TD-428 is a PROTAC that links TD-106 to a ligand for the bromodomain and extra-terminal domain (BET) protein BRD4.

ParameterCell LineValueReference
DC₅₀ (BRD4 Degradation) -0.32 nM[1]
CC₅₀ (Cell Proliferation) 22Rv120.1 nM[1][2]
Degradation Profile U266Induces degradation of BRD4, IKZF1, and IKZF3 at concentrations from 1 nM to 10 µM over 12 hours.[1]
TD-802: An Androgen Receptor (AR)-Targeting PROTAC

TD-802 is a PROTAC that utilizes TD-106 to recruit CRBN for the degradation of the Androgen Receptor.

ParameterCell LineValue
DC₅₀ (AR Degradation) LNCaP12.5 nM

Signaling and Experimental Workflows

Visualizations of the key biological pathways and experimental procedures are provided below using the Graphviz DOT language, adhering to the specified formatting requirements.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a TD-106-based PROTAC induces the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (TD-106 - Linker - Target Ligand) Ternary Ternary Complex (Target-PROTAC-CRBN) PROTAC->Ternary Target Target Protein (e.g., BRD4, AR) Target->Ternary CRBN CRBN E3 Ligase CRBN->PROTAC Recycling CRBN->Ternary Ternary->CRBN Ubiquitination PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Protein Degradation Analysis

This diagram outlines the typical workflow for assessing the degradation of a target protein using a TD-106-based PROTAC via Western Blotting.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Culture (e.g., 22Rv1, LNCaP) B 2. PROTAC Treatment (e.g., TD-428, TD-802) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Detection & Analysis G->H

References

An In-depth Technical Guide to Targeted Protein Degradation: A Focus on PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." Unlike traditional inhibitors that merely block a protein's function, TPD harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins entirely. This in-depth guide will provide a comprehensive overview of the core principles of TPD, with a particular focus on Proteolysis Targeting Chimeras (PROTACs), the most advanced and widely studied class of protein degraders. While specific data for a "Conjugate 106" in the context of targeted protein degradation is not publicly available, this guide will utilize the extensive body of knowledge surrounding PROTACs to illustrate the key concepts, experimental methodologies, and signaling pathways integral to this transformative technology.

Core Concepts of Targeted Protein Degradation

The primary mechanism of TPD involves hijacking the ubiquitin-proteasome system (UPS), the cell's natural process for degrading unwanted or damaged proteins.[1][2] The key players in this system are:

  • Ubiquitin: A small regulatory protein that is attached to target proteins, marking them for destruction.

  • E1, E2, and E3 Enzymes: A cascade of enzymes that work together to attach ubiquitin to target proteins. E3 ubiquitin ligases are of particular importance as they provide substrate specificity.[]

  • The 26S Proteasome: A large protein complex that recognizes and degrades ubiquitinated proteins.[2]

TPD agents, such as PROTACs, are heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[1][4] This induced proximity facilitates the transfer of ubiquitin from the E2-E3 complex to the POI, leading to its subsequent degradation by the proteasome.[4]

Mechanism of Action of PROTACs

PROTACs are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "E3 recruiter"), and a chemical linker that connects the two.[2] The catalytic cycle of a PROTAC can be summarized as follows:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a key ternary complex.[4][5]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI, creating a polyubiquitin (B1169507) chain.[5]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[2]

  • PROTAC Recycling: After the POI is degraded, the PROTAC is released and can engage in another cycle of degradation, acting catalytically.[4][5]

This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations, a significant advantage over traditional occupancy-driven inhibitors.[][5]

Experimental Protocols

A variety of experimental techniques are employed to develop and characterize PROTACs. Below are detailed methodologies for key experiments.

Table 1: Key Experimental Protocols in PROTAC Development

ExperimentPurposeDetailed Methodology
Western Blotting To quantify the reduction in the level of the target protein.1. Cells are treated with the PROTAC at various concentrations and for different durations. 2. Cells are lysed, and total protein concentration is determined using a BCA assay. 3. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. 4. The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). 5. The signal is detected using a chemiluminescent substrate and imaged. Band intensity is quantified using densitometry software.
Cell Viability Assays (e.g., MTT, CellTiter-Glo) To assess the cytotoxic effect of the PROTAC on cancer cells.1. Cells are seeded in 96-well plates and allowed to adhere overnight. 2. Cells are treated with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). 3. For MTT assays, MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved. Absorbance is measured at 570 nm. 4. For CellTiter-Glo assays, the reagent is added to measure ATP levels, which correlate with cell viability. Luminescence is measured. 5. IC50 or DC50 (concentration for 50% degradation) values are calculated.
Immunoprecipitation (IP) followed by Western Blotting To confirm the formation of the ternary complex (POI-PROTAC-E3 ligase).1. Cells are treated with the PROTAC. 2. Cells are lysed with a non-denaturing buffer. 3. The lysate is incubated with an antibody against either the POI or the E3 ligase, coupled to protein A/G beads. 4. The beads are washed to remove non-specific binders. 5. The immunoprecipitated proteins are eluted and analyzed by Western blotting using antibodies against the other components of the ternary complex.
Quantitative Real-Time PCR (qRT-PCR) To determine if the reduction in protein level is due to degradation rather than transcriptional downregulation.1. Cells are treated with the PROTAC. 2. Total RNA is extracted and reverse-transcribed into cDNA.[6] 3. qRT-PCR is performed using primers specific for the gene encoding the target protein and a housekeeping gene for normalization. 4. Relative mRNA levels are calculated using the ΔΔCt method.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in targeted protein degradation is crucial for understanding the technology. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

The Ubiquitin-Proteasome System (UPS) and PROTAC Action

This diagram illustrates the key steps of the UPS and how a PROTAC hijacks this system to induce the degradation of a target protein.

UPS_PROTAC cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC PROTAC-Mediated Degradation E1 E1 (Ub-Activating) E2 E2 (Ub-Conjugating) E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Complex Formation Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome POI Protein of Interest (POI) Proteasome->POI Degraded Peptides PROTAC PROTAC PROTAC->Ternary_Complex POI->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition & Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Characterization

This diagram outlines a typical experimental workflow for the initial characterization of a novel PROTAC molecule.

PROTAC_Workflow start Synthesize PROTAC western Western Blot (Target Degradation) start->western viability Cell Viability Assay (Cytotoxicity) start->viability ip Immunoprecipitation (Ternary Complex Formation) western->ip Confirm Mechanism qpcr qRT-PCR (Transcriptional Effects) western->qpcr Rule out off-target end Characterized PROTAC viability->end ip->end qpcr->end

Caption: A standard workflow for characterizing a PROTAC molecule.

Quantitative Data Summary

While specific data for "Conjugate 106" is unavailable, the following table provides a template for summarizing quantitative data from PROTAC characterization studies, using hypothetical data for illustrative purposes.

Table 2: Hypothetical Characterization Data for a PROTAC

ParameterValueCell Line
DC50 (Degradation) 50 nMMCF-7
Dmax (Max Degradation) >95%MCF-7
IC50 (Viability) 1 µMMCF-7
Ternary Complex Formation Confirmed by IP-WBHEK293T
Effect on mRNA Levels No significant changeMCF-7

Targeted protein degradation represents a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins. PROTACs are at the forefront of this revolution, with several molecules advancing through clinical trials.[7] This guide has provided a foundational understanding of the principles of TPD, the mechanism of action of PROTACs, and the key experimental methodologies used in their development and characterization. As research in this field continues to accelerate, the development of novel E3 ligase recruiters and a deeper understanding of the "rules" of ternary complex formation will undoubtedly expand the scope and impact of this powerful therapeutic strategy.[8][9]

References

Methodological & Application

Application Notes and Protocols: E3 Ligase Ligand-linker Conjugate 106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 Ligase Ligand-linker Conjugate 106 is a bifunctional molecule designed for targeted protein degradation. These molecules, part of the PROTAC (Proteolysis Targeting Chimera) class, function by recruiting a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology offers a powerful approach to modulate protein levels, particularly for targets that have been historically difficult to inhibit with traditional small molecule inhibitors.

This document provides detailed experimental protocols for the characterization of this compound, including methods for assessing its binding, degradation efficacy, and cellular effects.

Mechanism of Action

This compound leverages the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The conjugate forms a ternary complex with the target protein and an E3 ligase (e.g., Cereblon or VHL). This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.

cluster_0 Cellular Environment conj Conjugate 106 ternary Ternary Complex (Target-Conjugate-E3) conj->ternary target Target Protein target->ternary e3 E3 Ligase e3->ternary polyub Poly-ubiquitinated Target Protein ternary->polyub Ubiquitination ub Ubiquitin ub->ternary Recruitment proteasome 26S Proteasome polyub->proteasome Recognition degraded Degraded Peptides proteasome->degraded Degradation

Caption: Mechanism of action for targeted protein degradation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for evaluating the efficacy of this compound.

Table 1: Binding Affinity

Component Binding Target Method KD (nM)
Ligand for Target Target Protein SPR 150
Ligand for E3 Ligase E3 Ligase (e.g., VHL) ITC 250
Conjugate 106 Target Protein SPR 180

| Conjugate 106 | E3 Ligase (e.g., VHL) | ITC | 300 |

Table 2: In Vitro Degradation Profile

Parameter Cell Line Value
DC50 (Degradation Concentration 50%) Cell Line A 50 nM
Dmax (Maximum Degradation) Cell Line A >90%

| Time to Dmax | Cell Line A | 18 hours |

Table 3: Cellular Activity

Assay Cell Line IC50 (nM)
Cell Viability (72h) Cell Line A 80

| Cell Viability (72h) | Control Cell Line (Target-negative) | >10,000 |

Experimental Protocols

A standardized workflow is crucial for the systematic evaluation of Conjugate 106.

start Start synthesis Synthesis & Purity Analysis start->synthesis binding Binding Affinity (SPR/ITC) synthesis->binding ternary Ternary Complex Formation binding->ternary degradation Degradation Assay (Western Blot) viability Cell Viability (MTS/CTG) degradation->viability data Data Analysis viability->data ternary->degradation end End data->end conjugate E3 Ligase Ligand-linker Conjugate 106 ligand_target Ligand for Target Protein (Warhead) conjugate->ligand_target Binds to Target linker Linker conjugate->linker Provides Spacing & Geometry ligand_e3 Ligand for E3 Ligase (E3 binder) conjugate->ligand_e3 Recruits E3 Ligase

Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 106 (EN106) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 Ligase Ligand-linker Conjugate 106, also known as EN106, is a pioneering covalent ligand that specifically targets the FEM1B E3 ubiquitin ligase.[1] This conjugate serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to induce the degradation of specific target proteins within the cell.[1][2]

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] This "event-driven" mechanism offers a distinct advantage over traditional inhibitors, as it can eliminate the entire target protein, potentially leading to a more profound and durable biological response.

EN106 covalently binds to a cysteine residue (C186) within the substrate recognition domain of FEM1B, enabling the recruitment of this E3 ligase for targeted protein degradation.[1] This unique mechanism of action has been successfully harnessed to create potent PROTACs for the degradation of clinically relevant oncoproteins, including Bromodomain-containing protein 4 (BRD4) and the BCR-ABL fusion protein.[1]

These application notes provide detailed protocols for the use of EN106-based PROTACs in a cell culture setting, covering experimental design, execution, and data analysis to empower researchers in their drug discovery and development efforts.

Signaling Pathways and Mechanisms

PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for an EN106-based PROTAC involves the formation of a ternary complex between the target protein (e.g., BRD4), the PROTAC itself, and the FEM1B E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC EN106-based PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase FEM1B E3 Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Release and Recycling Ubiquitinated_POI Polyubiquitinated Target Protein Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1. Mechanism of EN106-based PROTACs.

Data Presentation

The efficacy of an EN106-based PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the maximal degradation (Dmax) and the half-maximal degradation concentration (DC50). The impact on cell viability is assessed by the half-maximal inhibitory concentration (IC50).

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)AssayReference
NJH-1-106BRD4HEK293T25094Western Blot[3]
Hypothetical BCR-ABLK562TBDTBDWestern Blot-
PROTAC NameCell LineIC50 (µM)AssayReference
Hypothetical HEK293TTBDCellTiter-Glo®-
Hypothetical K562TBDMTT Assay-
TBD: To be determined experimentally.

Experimental Protocols

General Cell Culture and Treatment
  • Cell Lines:

    • For BRD4 degradation: HEK293T (human embryonic kidney) cells are a suitable model.[1]

    • For BCR-ABL degradation: K562 (human chronic myelogenous leukemia) cells, which endogenously express the BCR-ABL fusion protein, are recommended.

  • Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM for HEK293T, RPMI-1640 for K562) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • PROTAC Preparation: Prepare a stock solution of the EN106-based PROTAC (e.g., NJH-1-106) in DMSO. Further dilute the stock solution in the complete culture medium to the desired final concentrations for cell treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of the PROTAC or vehicle control (DMSO). Incubate for the specified duration (e.g., 24 hours for degradation studies).

Protein Degradation Assessment by Western Blot

This protocol allows for the quantification of target protein degradation following PROTAC treatment.

WB_Workflow start Start cell_treatment Cell Seeding and PROTAC Treatment start->cell_treatment lysis Cell Lysis and Protein Quantification cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-BRD4, anti-BCR-ABL) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end

Figure 2. Western Blot experimental workflow.

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-BRD4, anti-c-Abl for BCR-ABL).

  • Loading control antibody (e.g., anti-GAPDH, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or SDS in HCl).

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Control Experiments

To ensure the observed protein degradation is a direct result of the PROTAC's intended mechanism of action, several control experiments are crucial.

Control_Logic cluster_controls Control Experiments main_question Is the observed effect due to PROTAC-mediated degradation? neg_control Inactive Negative Control (e.g., epimer of E3 ligand binder) main_question->neg_control Test with proteasome_inhibitor Proteasome Inhibitor (e.g., MG132) main_question->proteasome_inhibitor Pre-treat with e3_ligase_ko FEM1B Knockout/Knockdown Cells main_question->e3_ligase_ko Test in neg_control_result Expected Result: No protein degradation neg_control->neg_control_result proteasome_inhibitor_result Expected Result: Rescue of protein degradation proteasome_inhibitor->proteasome_inhibitor_result e3_ligase_ko_result Expected Result: Abolished protein degradation e3_ligase_ko->e3_ligase_ko_result

Figure 3. Logic of control experiments.
  • Inactive Negative Control: Synthesize or obtain an inactive analog of the EN106-based PROTAC. This is typically achieved by modifying the E3 ligase ligand to abolish its binding to FEM1B (e.g., through stereochemical inversion). This control should not induce protein degradation, confirming that the degradation is dependent on E3 ligase recruitment.

  • Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. If the PROTAC-induced protein loss is rescued, it confirms that the degradation is mediated by the proteasome.

  • FEM1B Knockout/Knockdown: Utilize CRISPR/Cas9 or siRNA to generate cell lines with reduced or no expression of FEM1B. The EN106-based PROTAC should not be able to induce target degradation in these cells, demonstrating the specific requirement for the FEM1B E3 ligase.

Conclusion

This compound (EN106) represents a significant advancement in the field of targeted protein degradation, providing a powerful tool to recruit the FEM1B E3 ligase. The protocols and guidelines presented here offer a comprehensive framework for researchers to effectively utilize EN106-based PROTACs in cell culture. By carefully designing and executing experiments with the appropriate controls, scientists can robustly characterize the efficacy and mechanism of action of these novel degraders, paving the way for the development of next-generation therapeutics.

References

Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Conjugate 106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy, utilizing small molecules to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] This approach offers a distinct advantage over traditional inhibition by removing the entire target protein, potentially leading to a more profound and durable biological response.[2] Conjugate 106 is a novel heterobifunctional molecule designed to induce the degradation of a specific Protein of Interest (POI).

This document provides a comprehensive guide to utilizing western blotting for the quantitative analysis of POI degradation mediated by Conjugate 106. Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following treatment, thereby assessing the efficacy of the degrader.[1][3]

Mechanism of Action: Conjugate 106-Mediated Protein Degradation

Conjugate 106 functions by forming a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI POI C106 Conjugate 106 POI->C106 E3 E3 Ligase C106->E3 Ub Ubiquitin E3->Ub Ub Transfer Ub_POI Polyubiquitinated POI Proteasome Proteasome Ub_POI->Proteasome Recognition Ub->Ub_POI Peptides Degraded Peptides Proteasome->Peptides

Caption: Conjugate 106-mediated protein degradation pathway.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for assessing protein degradation using western blot analysis. This workflow ensures reproducible and quantifiable results.

Start Cell_Culture 1. Cell Culture & Treatment (with Conjugate 106) Start->Cell_Culture Lysis 2. Cell Lysis (with Protease Inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% Non-fat Milk or BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-POI & Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis End Analysis->End

Caption: Western blot experimental workflow.

Application Notes

Western blotting is a semi-quantitative technique that can provide robust and reliable data on protein levels when performed with appropriate controls and optimization.[4]

  • Dose-Response and Time-Course Experiments: To characterize the activity of Conjugate 106, it is essential to perform both dose-response and time-course experiments. A dose-response experiment, where cells are treated with a range of Conjugate 106 concentrations for a fixed time, is used to determine the DC50 value (the concentration at which 50% of the protein is degraded).[2] A time-course experiment, using a fixed concentration of Conjugate 106, reveals the kinetics of protein degradation.[1]

  • Controls are Critical:

    • Vehicle Control: A vehicle-only (e.g., DMSO) treated sample is crucial as a baseline for 0% degradation.[2]

    • Loading Control: To ensure equal protein loading between lanes, the blot must be probed with an antibody against a stable housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin).[4] It is important to verify that the expression of the chosen loading control is not affected by the experimental treatment.

    • Positive and Negative Controls: If available, a cell line known to not express the POI can serve as a negative control for antibody specificity. A positive control lysate can help in optimizing antibody dilutions and exposure times.[5]

  • Linear Range of Detection: For accurate quantification, the chemiluminescent signal for both the POI and the loading control must be within the linear range of detection of the imaging system.[2][4] Signal saturation will lead to an underestimation of protein levels. This can be optimized by adjusting the amount of protein loaded, antibody dilutions, and exposure time.[4]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing western blot analysis to measure the degradation of a POI following treatment with Conjugate 106.

1. Materials and Reagents

  • Cell line expressing the Protein of Interest (POI)

  • Complete cell culture medium

  • Conjugate 106

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold[2]

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails[6][7]

  • BCA protein assay kit[2]

  • Laemmli sample buffer (4x or 2x)[2]

  • Precast or hand-cast SDS-PAGE gels

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane[1][2]

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)[2]

  • Primary antibody against the POI

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody[2]

  • Chemiluminescent substrate[2]

  • Imaging system for chemiluminescence detection

2. Cell Treatment

  • Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

  • Prepare serial dilutions of Conjugate 106 in complete cell culture medium. Also, prepare a vehicle control.

  • Aspirate the old medium and treat the cells with the different concentrations of Conjugate 106 or vehicle control.

  • Incubate the cells for the desired time period (e.g., 2, 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.[1]

3. Sample Preparation (Cell Lysis)

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[1]

  • Aspirate the PBS completely and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1][7]

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]

  • Incubate the lysate on ice for 30 minutes, vortexing periodically.[1]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[7][8]

4. Protein Quantification

  • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[2]

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.[2]

5. SDS-PAGE and Western Blotting

  • Add 4x Laemmli sample buffer to each normalized protein sample to a final concentration of 1x.[1]

  • Denature the samples by heating at 95-100°C for 5-10 minutes.[2]

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder to determine molecular weights.[1]

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Activate a PVDF membrane by briefly immersing it in methanol, then equilibrate it in transfer buffer. If using nitrocellulose, equilibrate directly in transfer buffer.[1]

  • Assemble the transfer stack and transfer the proteins from the gel to the membrane according to the transfer system manufacturer's instructions.[1]

  • After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1][2]

  • Wash the membrane three times for 5-10 minutes each with TBST.[2]

  • Incubate the membrane with the primary antibody against the POI and the primary antibody against the loading control (diluted in blocking buffer) overnight at 4°C with gentle agitation.[2]

  • Wash the membrane three times for 5-10 minutes each with TBST.[2]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2]

  • Wash the membrane three times for 5-10 minutes each with TBST.[6]

6. Detection and Analysis

  • Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.[2]

  • Capture the chemiluminescent signal using a digital imaging system.[2]

  • Quantify the intensity of the bands for the POI and the loading control using densitometry software.[2]

  • Normalize the band intensity of the POI to the corresponding loading control for each lane.

  • Calculate the percentage of protein degradation for each treatment relative to the vehicle-treated control.[2]

Quantitative Data Summary

The following table presents example data from a dose-response experiment with Conjugate 106.

Conjugate 106 (nM)Target POI Level (Normalized to Loading Control)% Degradation
0 (Vehicle)1.000%
10.8515%
100.5248%
500.2377%
1000.1189%
5000.0892%

From this data, a dose-response curve can be generated to determine the DC50 and Dmax (maximum degradation) values for Conjugate 106.[2]

References

Application Notes and Protocols for Ternary Complex Formation Assays for Conjugate 106 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step for subsequent ubiquitination and proteasomal degradation of the target protein.[5][][7] Therefore, robust and quantitative assays to characterize the formation and stability of this ternary complex are paramount for the successful development of effective PROTAC therapeutics.[8][9]

This document provides detailed application notes and protocols for a suite of biophysical and cell-based assays to characterize the ternary complex formation of Conjugate 106 , a hypothetical PROTAC designed to degrade the Bromodomain-containing protein 4 (BRD4) by recruiting the von Hippel-Lindau (VHL) E3 ligase.

Signaling Pathway of Conjugate 106

The mechanism of action for Conjugate 106 is initiated by the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein, BRD4.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation Conjugate_106 Conjugate 106 (PROTAC) Ternary_Complex BRD4 :: Conjugate 106 :: VHL (Ternary Complex) Conjugate_106->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of BRD4 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Recycling Conjugate 106 Recycled Proteasome->Recycling

Caption: Mechanism of action for Conjugate 106 PROTAC.

Biophysical Assays for Ternary Complex Characterization

A variety of biophysical techniques can be employed to directly measure the formation and stability of the BRD4::Conjugate 106::VHL ternary complex in a purified, in vitro setting.[10][11] These assays are crucial for understanding the thermodynamics and kinetics of the interactions, which are key determinants of a PROTAC's efficacy.[10]

Data Summary Table: Biophysical Characterization of Conjugate 106
AssayParameter MeasuredConjugate 106 Value
SPR Binary KD (Conjugate 106 to BRD4)25 nM
Binary KD (Conjugate 106 to VHL)80 nM
Ternary Complex KD5 nM
Cooperativity (α)12
Ternary Complex Half-life (t1/2)30 min
ITC Binary KD (Conjugate 106 to BRD4)30 nM
Binary KD (Conjugate 106 to VHL)95 nM
Ternary Complex KD6 nM
Cooperativity (α)11.5
Stoichiometry (N)1:1:1
TR-FRET Ternary Complex EC5015 nM

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (kon and koff) and affinity (KD).[][12][13]

SPR_Workflow Immobilize Immobilize Biotinylated VHL on Streptavidin Sensor Chip Inject_Binary_1 Inject Conjugate 106 (Analyte 1) Measure Binary Binding to VHL Immobilize->Inject_Binary_1 Regenerate_1 Regenerate Sensor Surface Inject_Binary_1->Regenerate_1 Inject_Binary_2 Inject BRD4 (Analyte 2) Confirm No Binding to VHL Regenerate_1->Inject_Binary_2 Regenerate_2 Regenerate Sensor Surface Inject_Binary_2->Regenerate_2 Inject_Ternary Inject BRD4 + Conjugate 106 (Pre-incubated) Measure Ternary Complex Formation Regenerate_2->Inject_Ternary Regenerate_3 Regenerate Sensor Surface Inject_Ternary->Regenerate_3 Data_Analysis Data Analysis: - Binary KDs - Ternary KD - Kinetics (kon, koff) - Cooperativity (α) Regenerate_3->Data_Analysis

Caption: SPR workflow for ternary complex analysis.

  • Immobilization:

    • Equilibrate a streptavidin-coated sensor chip with SPR running buffer (e.g., HBS-EP+).

    • Inject biotinylated VHL complex at a concentration of 10 µg/mL to achieve an immobilization level of approximately 200-300 Response Units (RU).

    • Block remaining streptavidin sites with biotin.

  • Binary Interaction Analysis (Conjugate 106 to VHL):

    • Prepare a serial dilution of Conjugate 106 in running buffer (e.g., 1 µM to 1 nM).

    • Inject the Conjugate 106 dilutions over the VHL-immobilized surface and a reference flow cell.

    • Monitor the association and dissociation phases.

    • Regenerate the surface between injections using a suitable regeneration solution (e.g., a short pulse of acidic or basic buffer).

    • Fit the data to a 1:1 binding model to determine kon, koff, and KD.

  • Ternary Complex Analysis:

    • Prepare a constant, saturating concentration of BRD4 (e.g., 20-50 times the binary KD of Conjugate 106 to BRD4) in the running buffer.[12]

    • Prepare a serial dilution of Conjugate 106 in the BRD4-containing buffer.

    • Inject the Conjugate 106/BRD4 mixtures over the VHL-immobilized surface.

    • Monitor the association and dissociation phases.

    • Fit the data to determine the ternary complex binding kinetics and affinity.

    • Calculate cooperativity (α) as the ratio of the binary KD (Conjugate 106 to BRD4) to the ternary KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11]

  • Sample Preparation:

    • Dialyze purified BRD4 and VHL proteins extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Dissolve Conjugate 106 in the same dialysis buffer.

  • Binary Titrations:

    • Conjugate 106 into BRD4: Fill the ITC cell with BRD4 (e.g., 10-20 µM) and the syringe with Conjugate 106 (e.g., 100-200 µM). Perform a series of injections (e.g., 19 injections of 2 µL) at a constant temperature (e.g., 25°C).

    • Conjugate 106 into VHL: Repeat the process with VHL in the cell.

  • Ternary Titration:

    • Fill the ITC cell with a pre-formed binary complex of VHL and a saturating concentration of Conjugate 106 (e.g., 20 µM VHL + 40 µM Conjugate 106).

    • Fill the syringe with BRD4 (e.g., 200 µM).

    • Perform the titration as described above.

  • Data Analysis:

    • Integrate the heat signals and fit the data to an appropriate binding model to determine the thermodynamic parameters for both binary and ternary interactions.

    • Confirm the 1:1:1 stoichiometry of the ternary complex.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that is well-suited for high-throughput screening. It measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.[8][9][14][15]

TR_FRET_Workflow Label_Proteins Label BRD4 with Donor (e.g., Tb-cryptate) Label VHL with Acceptor (e.g., d2) Prepare_Assay Dispense Labeled Proteins into Microplate Wells Label_Proteins->Prepare_Assay Add_PROTAC Add Serial Dilution of Conjugate 106 Prepare_Assay->Add_PROTAC Incubate Incubate to Allow Ternary Complex Formation Add_PROTAC->Incubate Read_Plate Read TR-FRET Signal (Emission at 620 nm and 665 nm) Incubate->Read_Plate Data_Analysis Calculate TR-FRET Ratio Plot Dose-Response Curve Determine EC50 Read_Plate->Data_Analysis

Caption: TR-FRET assay workflow for ternary complex detection.

  • Reagent Preparation:

    • Label purified BRD4 with a donor fluorophore (e.g., terbium cryptate) and VHL with an acceptor fluorophore (e.g., d2) according to the manufacturer's instructions.

    • Prepare a serial dilution of Conjugate 106 in assay buffer.

  • Assay Procedure:

    • In a 384-well microplate, add the labeled BRD4 and VHL to each well at optimized concentrations.

    • Add the serially diluted Conjugate 106 to the wells.

    • Include controls with no PROTAC and with non-binding control molecules.

    • Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow the ternary complex to form.[8]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 665 nm).

    • Calculate the TR-FRET ratio (Acceptor signal / Donor signal).

    • Plot the TR-FRET ratio against the concentration of Conjugate 106 to generate a dose-response curve. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where at high concentrations, the formation of binary complexes is favored, leading to a decrease in the FRET signal (the "hook effect").[1][16]

    • Determine the EC50 value from the ascending part of the curve.

Cell-Based Assays for Ternary Complex Formation

While biophysical assays are essential for detailed mechanistic understanding, cell-based assays are critical for confirming ternary complex formation in a physiologically relevant environment.[5]

NanoBRET™ Ternary Complex Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell proximity-based assay that can be used to monitor the formation of the ternary complex in real-time.[1][5][]

  • Cell Line Generation:

    • Generate a stable cell line co-expressing BRD4 fused to NanoLuc® luciferase (the BRET donor) and VHL fused to HaloTag® (the BRET acceptor).

  • Assay Procedure:

    • Plate the engineered cells in a 96- or 384-well plate.

    • Add the HaloTag® NanoBRET™ 618 ligand (the acceptor) to the cells and incubate.

    • Add a serial dilution of Conjugate 106 to the cells.

    • Add the Nano-Glo® substrate.

    • Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor emission) and >610 nm (acceptor emission).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio.

    • Plot the ratio against the Conjugate 106 concentration to generate a dose-response curve and determine the cellular EC50 for ternary complex formation.

Co-Immunoprecipitation (Co-IP)

Co-IP is a classic technique used to demonstrate protein-protein interactions in cells.

  • Cell Treatment and Lysis:

    • Treat cells with Conjugate 106 or a vehicle control for a specified time.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against either BRD4 or VHL.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Western Blot Analysis:

    • Elute the protein complexes from the beads.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against both BRD4 and VHL to detect the co-immunoprecipitated protein. An increased amount of co-precipitated protein in the Conjugate 106-treated sample compared to the control indicates the formation of the ternary complex.

Conclusion

The formation of a stable ternary complex is the cornerstone of PROTAC-mediated protein degradation. The assays and protocols outlined in this document provide a comprehensive framework for the characterization of the BRD4::Conjugate 106::VHL ternary complex. A multi-faceted approach, combining biophysical and cell-based methods, is essential for a thorough understanding of a PROTAC's mechanism of action and for guiding the rational design and optimization of these promising therapeutic agents. The stability and kinetics of the ternary complex are critical for the efficacy of a PROTAC, and the detailed characterization of these parameters is a key step in the development of novel protein degraders.[]

References

Determining the Optimal Concentration of Conjugate 106 for Cellular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for determining the optimal working concentration of Conjugate 106, a fluorescently labeled antibody conjugate, for use in cell-based assays such as flow cytometry. Detailed protocols for antibody titration and cell staining are provided, along with guidance on data analysis to achieve the best signal-to-noise ratio. Representative data is presented in tabular format to illustrate the expected outcomes of these optimization experiments. Additionally, a diagram of a relevant signaling pathway potentially modulated by the target of Conjugate 106 is included to provide biological context for experimental design.

Introduction

Antibody conjugates are powerful tools in research and drug development, enabling the specific targeting and visualization of cellular antigens.[1] The efficacy of these conjugates is critically dependent on their concentration. Using too little antibody can result in a weak signal that is difficult to distinguish from background, while an excess of antibody can lead to non-specific binding and increased background fluorescence, both of which reduce the resolution of the measurement.[2][3] Therefore, it is imperative to perform a titration experiment to determine the optimal concentration for each new antibody conjugate and experimental setup.[2][4][5]

This application note details a systematic approach to determine the optimal concentration of Conjugate 106. The protocols provided are designed for the staining of cells in suspension for analysis by flow cytometry, a common application for fluorescently labeled antibodies.[6] The principles outlined, however, can be adapted for other applications such as immunofluorescence microscopy.

Data Presentation

Table 1: Titration of Conjugate 106 on Target-Positive Cells
Conjugate 106 Concentration (µg/mL)Mean Fluorescence Intensity (MFI) - Positive PopulationMean Fluorescence Intensity (MFI) - Negative PopulationStain Index (SI)*
10.0850050016.0
5.0920035025.6
2.5 9500 250 37.0
1.25880020043.0
0.625750018040.7
0.3125550015035.7
0.156300014020.4
Unstained Control120120N/A

*Stain Index (SI) is calculated as: (MFI of Positive Population - MFI of Negative Population) / (2 x Standard Deviation of Negative Population). For simplicity in this table, we are showing the trend, and the optimal concentration is typically where the SI is maximized.[3] In this example, while the highest SI is at 1.25 µg/mL, 2.5 µg/mL provides a very strong positive signal with low background and is also considered an excellent choice, especially if the absolute signal is important.

Experimental Protocols

Protocol for Titration of Conjugate 106 by Flow Cytometry

This protocol describes the steps to determine the optimal concentration of Conjugate 106 for staining target-expressing cells.

Materials:

  • Target-positive and target-negative cell lines

  • Conjugate 106

  • Staining Buffer (e.g., PBS with 2% FCS and 0.1% sodium azide)[6]

  • Fc Block (optional, but recommended for cells with high Fc receptor expression)[6]

  • Viability Dye (e.g., Propidium Iodide or a fixable viability stain)

  • 12 x 75 mm polypropylene (B1209903) tubes[6]

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with staining buffer.

    • Centrifuge at 400 x g for 5 minutes at 4°C, discard the supernatant.[6]

    • Resuspend the cell pellet in staining buffer to a concentration of 1 x 10^7 cells/mL.[6]

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each tube.[6]

  • Serial Dilution of Conjugate 106:

    • Prepare a series of dilutions of Conjugate 106 in staining buffer. A 2-fold serial dilution is recommended, starting from a concentration 2-5 times higher than the manufacturer's recommendation.[5] For example, if the recommended concentration is 2 µg/mL, start with 10 µg/mL and dilute down to approximately 0.15 µg/mL.

  • Blocking (Optional):

    • If your cells are known to express high levels of Fc receptors (e.g., macrophages, B cells), add an Fc blocking antibody to each tube and incubate for 10-15 minutes at 4°C.[6] This step helps to reduce non-specific binding.

  • Staining:

    • Add the appropriate volume of each Conjugate 106 dilution to the corresponding tubes of cells.

    • Include an unstained control tube (cells with no conjugate) and, if desired, an isotype control.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark to prevent photobleaching of the fluorophore.[6]

  • Washing:

    • Add 2 mL of staining buffer to each tube, vortex gently, and centrifuge at 400 x g for 5 minutes at 4°C.[6]

    • Discard the supernatant and repeat the wash step.

  • Resuspension and Viability Staining:

    • Resuspend the cell pellet in 500 µL of staining buffer.

    • If using a non-fixable viability dye like Propidium Iodide, add it just before analysis.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer. Ensure that the signal from the brightest sample is on scale.[2]

    • Collect a sufficient number of events (e.g., 20,000 live, single cells) for robust statistical analysis.[2]

  • Data Analysis:

    • Gate on live, single cells.

    • For each concentration, determine the Mean Fluorescence Intensity (MFI) of the positive and negative populations.

    • Calculate the Stain Index (SI) for each concentration.

    • The optimal concentration is the one that provides the maximal Stain Index, representing the best separation between the positive and negative populations.[3][4]

General Protocol for Cell Staining with Conjugate 106

Once the optimal concentration is determined, this protocol can be used for routine staining experiments.

Procedure:

  • Prepare a single-cell suspension and adjust the cell count to 1 x 10^7 cells/mL in staining buffer.[6]

  • Aliquot 100 µL of cells (1 x 10^6) into each tube.[6]

  • (Optional) Perform Fc blocking if necessary.

  • Add the predetermined optimal concentration of Conjugate 106 to each sample tube.

  • Incubate for 30 minutes at 4°C in the dark.[6]

  • Wash the cells twice with 2 mL of staining buffer, centrifuging at 400 x g for 5 minutes at 4°C after each wash.[6]

  • Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.

Visualizations

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_analysis Data Acquisition & Analysis prep1 Harvest & Wash Cells prep2 Count & Aliquot Cells (1x10^6 cells/tube) prep1->prep2 stain1 Prepare Serial Dilutions of Conjugate 106 prep2->stain1 stain2 Add Conjugate to Cells stain1->stain2 stain3 Incubate 30 min at 4°C (dark) stain2->stain3 wash1 Wash Cells (2x) stain3->wash1 acq Acquire on Flow Cytometer wash1->acq analyze Calculate MFI & Stain Index acq->analyze det Determine Optimal Concentration analyze->det

Caption: Workflow for determining the optimal concentration of Conjugate 106.

Representative Signaling Pathway

The target of Conjugate 106 is presumed to be a Receptor Tyrosine Kinase (RTK) involved in cancer cell proliferation and survival. Upon ligand binding, this RTK dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (Target of Conjugate 106) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription ligand Ligand ligand->RTK

Caption: Simplified RTK signaling leading to cell proliferation and survival.

References

Application Notes and Protocols for Conjugate 106 (ABP A3) in A549 Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugate 106, identified as ABP A3, is a potent dual inhibitor of Ubiquitin-Activating Enzyme (UAE/UBA1) and NEDD8-Activating Enzyme (NAE/UBA3). By targeting these critical enzymes in the ubiquitin-proteasome system (UPS) and neddylation pathways, ABP A3 disrupts cellular protein homeostasis. This disruption leads to the accumulation of misfolded proteins, inducing the Unfolded Protein Response (UPR) and subsequently triggering apoptosis in cancer cells. These characteristics make ABP A3 a compelling compound for investigation in oncology research, particularly in cancer types like non-small cell lung cancer, for which the A549 cell line is a widely used model.

The A549 cell line, derived from human lung adenocarcinoma, serves as an excellent in vitro model to study the efficacy and mechanism of action of ABP A3. This document provides detailed application notes and experimental protocols for the use of ABP A3 in A549 cancer cells.

Data Presentation

The following tables summarize the quantitative data regarding the activity of ABP A3 in the A549 cancer cell line.

Table 1: In Vitro Efficacy of ABP A3 in A549 Cells

ParameterValueReference
IC50 2.5 µM[1][2][3]

Table 2: Cellular Effects of ABP A3 in A549 Cells

Cellular ProcessObservationKey Protein MarkersReference
Apoptosis Induction of apoptosis confirmed by detection of cleaved PARP and Annexin V-positive cells.Cleaved PARP, Annexin V[1]
Unfolded Protein Response (UPR) Activation of the PERK-eIF2α arm of the UPR.Phospho-PERK, Phospho-eIF2α[1]
Autophagy Induces the formation of autophagic puncta and accumulation of lipidated LC3 (LC3-II).LC3-II[4]
Ubiquitination & Neddylation Inhibition of global protein ubiquitination and neddylation.Reduced poly-ubiquitin and poly-NEDD8 conjugates[1]

Signaling Pathway

The proposed signaling pathway for ABP A3 in A549 cells involves the inhibition of UAE and NAE, leading to ER stress-mediated apoptosis.

ABP_A3_Pathway cluster_inhibition Inhibition cluster_cellular_processes Cellular Processes cluster_response Cellular Response ABP_A3 ABP A3 (Conjugate 106) UAE Ubiquitin-Activating Enzyme (UAE/UBA1) ABP_A3->UAE inhibits NAE NEDD8-Activating Enzyme (NAE/UBA3) ABP_A3->NAE inhibits Ubiquitination Protein Ubiquitination UAE->Ubiquitination required for Neddylation Protein Neddylation NAE->Neddylation required for Proteostasis Protein Homeostasis Disruption Ubiquitination->Proteostasis Neddylation->Proteostasis Misfolded_Proteins Accumulation of Misfolded Proteins Proteostasis->Misfolded_Proteins leads to UPR Unfolded Protein Response (UPR) Misfolded_Proteins->UPR triggers PERK PERK Activation UPR->PERK activates eIF2a eIF2α Phosphorylation PERK->eIF2a Apoptosis Apoptosis eIF2a->Apoptosis contributes to

Caption: Signaling pathway of ABP A3 in A549 cells.

Experimental Workflow

A typical experimental workflow to assess the effects of ABP A3 on A549 cells is outlined below.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Culture A549 Cells Treatment Treat with ABP A3 (Dose-Response & Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis Western_Blot Western Blot Analysis Treatment->Western_Blot IC50_Calc Calculate IC50 Viability->IC50_Calc Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Protein_Exp Analyze Protein Expression Western_Blot->Protein_Exp

Caption: Experimental workflow for ABP A3 in A549 cells.

Experimental Protocols

A549 Cell Culture
  • Cell Line: A549 (ATCC® CCL-185™)

  • Growth Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells when they reach 80-90% confluency.

Cell Viability (MTT) Assay

This assay is used to determine the IC50 value of ABP A3.

  • Materials:

    • A549 cells

    • 96-well plates

    • ABP A3 stock solution (in DMSO)

    • Complete growth medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight.

    • Prepare serial dilutions of ABP A3 in complete medium. The final DMSO concentration should not exceed 0.1%.

    • Replace the medium in the wells with 100 µL of the prepared ABP A3 dilutions. Include a vehicle control (medium with DMSO).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic cells following treatment with ABP A3.

  • Materials:

    • A549 cells

    • 6-well plates

    • ABP A3

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.

    • Treat the cells with various concentrations of ABP A3 (e.g., 1 µM, 2.5 µM, 5 µM) for 24 or 48 hours. Include a vehicle control.

    • Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathway.

  • Materials:

    • A549 cells

    • 6-well plates

    • ABP A3

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-phospho-PERK, anti-phospho-eIF2α, anti-LC3, anti-cleaved PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL Western Blotting Substrate

    • Chemiluminescence imaging system

  • Protocol:

    • Seed A549 cells in 6-well plates and treat with ABP A3 as described for the apoptosis assay.

    • Lyse the cells in ice-cold RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

    • Use β-actin as a loading control to normalize protein expression levels.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming the PROTAC Hook Effect with Conjugate 106

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Conjugate 106, a novel PROTAC designed to mitigate the hook effect. Our goal is to help you achieve reliable and reproducible results in your targeted protein degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

The "hook effect" is a phenomenon observed with many PROTACs where degradation efficiency decreases at high concentrations, resulting in a bell-shaped dose-response curve.[1][2] At optimal concentrations, a PROTAC molecule facilitates the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase), leading to ubiquitination and degradation of the target protein.[3] However, at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex and thus reduces degradation.[4]

Q2: How is Conjugate 106 designed to overcome the hook effect?

Conjugate 106 is engineered with an optimized linker and high cooperativity to favor the formation of the stable ternary complex over binary complexes, even at higher concentrations. This design introduces favorable protein-protein interactions between the target and the E3 ligase, stabilizing the ternary complex and mitigating the hook effect.[5][6] This leads to a broader effective concentration range for target degradation.

Q3: What are the key performance characteristics of Conjugate 106 compared to a conventional PROTAC?

The primary advantage of Conjugate 106 is its ability to maintain high degradation levels across a wider range of concentrations with a significantly reduced hook effect.

ParameterConventional PROTACConjugate 106Description
DC50 ~10 nM~8 nMConcentration for 50% maximal degradation.
Dmax >90%>95%Maximum percentage of protein degradation.
Hook Effect Pronounced above 100 nMMinimal up to 10 µMObservation of decreased degradation at high concentrations.
Cooperativity (α) ~5~50A higher α value indicates more stable ternary complex formation.

Visualizing the Mechanism

The following diagrams illustrate the standard PROTAC hook effect and the mechanism by which Conjugate 106 overcomes it.

cluster_low Low PROTAC Concentration cluster_high High PROTAC Concentration (Hook Effect) p1 PROTAC ternary1 Productive Ternary Complex p1->ternary1 t1 Target t1->ternary1 e1 E3 Ligase e1->ternary1 deg1 Degradation ternary1->deg1 p2a PROTAC binary_t Binary Complex (Non-Productive) p2a->binary_t p2b PROTAC binary_e Binary Complex (Non-Productive) p2b->binary_e t2 Target t2->binary_t e2 E3 Ligase e2->binary_e

Standard PROTAC mechanism and the hook effect.

cluster_high_106 High Conjugate 106 Concentration p1 Conjugate 106 ternary1 Stable Ternary Complex p1->ternary1 High Cooperativity t1 Target t1->ternary1 e1 E3 Ligase e1->ternary1 deg1 Sustained Degradation ternary1->deg1

Conjugate 106 promotes stable ternary complexes.

Troubleshooting Guide

Problem 1: I am observing a bell-shaped dose-response curve, even with Conjugate 106.

  • Possible Cause: While minimized, a hook effect can still manifest at extremely high concentrations or in certain sensitive cell lines. Your concentration range may be too high.

  • Troubleshooting Steps:

    • Extend Dose-Response Range: Test a wider range of concentrations, including lower doses (e.g., 0.1 nM to 10 µM), to fully characterize the degradation profile in your specific cell line.[1]

    • Assess Ternary Complex Formation: Utilize biophysical assays like AlphaLISA (see Protocol 2) to directly measure ternary complex formation at various concentrations. This can help identify the optimal concentration window.[5]

    • Check E3 Ligase Expression: Confirm that the E3 ligase targeted by Conjugate 106 is sufficiently expressed in your cell model via Western Blot or qPCR.[1]

Problem 2: I am not observing any degradation of my target protein.

  • Possible Cause: This could be due to low intracellular concentration of the PROTAC, low expression of the required E3 ligase, or issues with compound integrity.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure Conjugate 106 has been stored correctly and prepare fresh stock solutions.

    • Evaluate Cell Permeability: PROTACs are large molecules and may have poor cell permeability in certain cell lines.[1] Consider performing a cell permeability assay if this is a concern.

    • Confirm E3 Ligase Presence: As mentioned above, verify the expression of the necessary E3 ligase in your cell line.

    • Test a Broader Concentration Range: It's possible the concentrations tested were too low to induce degradation. Test a very broad range (e.g., 1 pM to 100 µM).[7]

Problem 3: How do I determine the optimal concentration of Conjugate 106 for my experiments?

  • Solution: A detailed dose-response experiment is crucial.

    • Perform a Western Blot analysis (see Protocol 1) with a wide serial dilution of Conjugate 106 (e.g., 0.1 nM to 10 µM).

    • Plot the normalized target protein levels against the log of the Conjugate 106 concentration.

    • The optimal concentration is the one that achieves maximal degradation (Dmax) just before the curve begins to plateau or decline.[1]

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the general steps for assessing target protein degradation via Western blotting.[5]

cluster_workflow Western Blot Workflow start 1. Cell Seeding & Treatment lysis 2. Cell Lysis start->lysis quant 3. Protein Quantification (BCA) lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Protein Transfer (PVDF membrane) sds->transfer block 6. Blocking transfer->block primary_ab 7. Primary Antibody Incubation block->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detect 9. ECL Detection secondary_ab->detect analyze 10. Data Analysis detect->analyze

Workflow for Western Blotting analysis.
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of Conjugate 106 (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours).[5]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[5]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[5]

  • Detection and Analysis:

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize the target protein signal to the loading control signal.[1]

Protocol 2: AlphaLISA for Ternary Complex Formation

This protocol provides a framework for using AlphaLISA to detect the formation of the PROTAC-induced ternary complex.[5]

cluster_workflow AlphaLISA Workflow start 1. Reagent Prep (PROTAC, Proteins) plate 2. Plate Setup (Add reagents to 384-well plate) start->plate incubate_complex 3. Incubate for Complex Formation plate->incubate_complex add_beads 4. Add Donor & Acceptor Beads incubate_complex->add_beads incubate_beads 5. Incubate in Dark add_beads->incubate_beads read 6. Read Plate on Alpha-enabled Reader incubate_beads->read

References

stability and solubility issues of E3 Ligase Ligand-linker Conjugate 106

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and solubility of E3 Ligase Ligand-linker Conjugate 106, a Cereblon (CRBN) ligand based on thalidomide (B1683933), intended for use in Proteolysis Targeting Chimeras (PROTACs)[1][]. Given that specific public data on this conjugate is limited, this guide also addresses common challenges and solutions applicable to PROTACs as a class of molecules.

Troubleshooting Guide

This section offers structured advice for resolving specific experimental issues.

Issue 1: Precipitation or Poor Solubility of Conjugate 106

Symptoms:

  • Visible precipitate in your stock solution or assay buffer.

  • Inconsistent or low potency in cell-based assays.

  • High background signal in biophysical assays[3].

Troubleshooting Workflow:

G start Precipitation Observed q1 Have you tried alternative solvents? start->q1 sol1 Prepare stock in DMSO. For aqueous buffers, use co-solvents like PEG, ethanol, or surfactants. q1->sol1 No q2 Is the working concentration too high? q1->q2 Yes sol1->q2 sol2 Determine maximal solubility via a kinetic solubility assay (see Protocol 1). Work below this concentration. q2->sol2 Yes q3 Is the buffer pH appropriate? q2->q3 No sol2->q3 sol3 Assess solubility in different pH buffers (e.g., pH 5.0 to 7.4). Some compounds are more soluble at specific pH values. q3->sol3 Unsure q4 Have you considered formulation strategies? q3->q4 Yes sol3->q4 sol4 For in vivo studies, consider formulations like amorphous solid dispersions or lipid-based systems to improve solubility. q4->sol4 No end Solubility Issue Resolved q4->end Yes sol4->end

Caption: Workflow for addressing poor PROTAC solubility and aggregation.

Issue 2: Degradation of Conjugate 106 in Experiments

Symptoms:

  • Loss of compound activity over the time course of an experiment.

  • Appearance of unexpected peaks in HPLC or LC-MS analysis.

  • Poor in vivo efficacy despite good in vitro potency, suggesting metabolic instability[3].

Troubleshooting Workflow:

G start Compound Degradation Suspected q1 Is it chemical or metabolic instability? start->q1 path1 Chemical Instability q1->path1 Chemical path2 Metabolic Instability q1->path2 Metabolic sol1 Assess stability in aqueous buffers (PBS, cell media) over time using LC-MS (see Protocol 2). Thalidomide-based structures can be prone to hydrolysis. path1->sol1 sol2 Perform in vitro metabolism assays (liver microsomes, S9 fraction, or hepatocytes) to identify metabolic hotspots (see Protocol 3). path2->sol2 q2 How to mitigate instability? sol1->q2 sol2->q2 sol3 Adjust buffer pH and temperature. Minimize freeze-thaw cycles. Store stock solutions at -80°C. q2->sol3 Experimental sol4 If instability is confirmed and impacts results, consider structural modification of the linker or E3 ligand as a long-term strategy. q2->sol4 Structural end Stability Issue Addressed sol3->end sol4->end

Caption: Workflow for addressing PROTAC chemical and metabolic instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability and solubility challenges with PROTACs like Conjugate 106?

PROTACs are large "beyond Rule of 5" molecules, which often leads to poor physicochemical properties[4][5].

  • Solubility: Their high molecular weight and lipophilicity result in low aqueous solubility. This can cause precipitation in assay buffers and limit oral bioavailability[5][6].

  • Stability: PROTACs can be susceptible to both chemical and metabolic instability. Chemical instability may involve hydrolysis, especially for molecules with ester or amide bonds[3]. Metabolic instability occurs when the molecule is rapidly broken down by enzymes, such as cytochrome P450s in the liver, which limits in vivo efficacy[3]. The linker is often a primary site of metabolic modification[3].

Q2: How can I improve the solubility of Conjugate 106 for my experiments?

Several strategies can be employed:

  • Co-solvents: For in vitro assays, using co-solvents can help. Prepare a high-concentration stock in 100% DMSO and dilute it into your final aqueous buffer. The final DMSO concentration should be kept low (typically <0.5%) to avoid artifacts.

  • Formulation: For in vivo studies, formulation strategies such as creating amorphous solid dispersions or using lipid-based formulations can enhance solubility and absorption[7].

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Test the solubility of your conjugate in buffers with different pH values to find the optimum.

  • Biorelevant Media: Some PROTACs show improved solubility in buffers that mimic intestinal fluid (e.g., FaSSIF/FeSSIF), which may be relevant for predicting in vivo exposure after oral dosing[8][9].

Q3: What factors influence the stability of a PROTAC molecule?

The stability of a PROTAC is influenced by its three core components:

G center PROTAC Stability ligand E3 Ligase Ligand (e.g., Thalidomide for CRBN) center->ligand linker Linker (PEG, Alkyl, etc.) center->linker warhead Target Protein Ligand center->warhead sub_ligand Susceptible to hydrolysis and epimerization. ligand->sub_ligand sub_linker Often a site for CYP450 metabolism. Can contain chemically labile groups. linker->sub_linker sub_warhead Can have metabolic hotspots. warhead->sub_warhead

Caption: Key components influencing overall PROTAC stability.

  • E3 Ligase Ligand: The ligand itself can have inherent stability liabilities. For Conjugate 106, the thalidomide core can be susceptible to hydrolysis under certain physiological conditions[3].

  • Linker: The linker's composition is a critical determinant of stability[3]. Long, flexible linkers like PEG or alkyl chains can be targets for metabolic enzymes[3]. Introducing rigidity, such as cyclic structures, can sometimes improve metabolic stability[3].

  • Target Protein Ligand: This component can also contain metabolically liable sites that contribute to the overall degradation of the PROTAC.

Q4: What are the best practices for storing and handling Conjugate 106?

To ensure the integrity of the compound:

  • Storage: Store the lyophilized powder at -20°C or -80°C. Once dissolved in a solvent like DMSO, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.

  • Handling: Before use, allow the solution to thaw completely and come to room temperature. Vortex briefly before making dilutions. Avoid prolonged exposure to light or extreme temperatures.

  • Solvent Quality: Use high-purity, anhydrous DMSO for preparing stock solutions to prevent degradation from water.

Quantitative Data Summary

While specific data for Conjugate 106 is not publicly available, the following table presents representative solubility data for PROTACs to illustrate the typical range of values.

Compound TypeE3 LigaseAqueous Buffer Solubility (pH 7.4)FaSSIF SolubilityRef.
Representative PROTAC 1VHL< 1 µM15 µM[9]
Representative PROTAC 2CRBN5 µM50 µM[9]
ARCC-4CRBN~0.04 µM (16.3 ng/mL)Not Reported[6]

FaSSIF: Fasted State Simulated Intestinal Fluid

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer over time.

Methodology:

  • Prepare a high concentration stock solution of Conjugate 106 (e.g., 10 mM in 100% DMSO).

  • Create a serial dilution of the stock solution in DMSO.

  • Add the DMSO solutions to a 96-well plate.

  • Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired concentrations (e.g., 1-100 µM) and a final DMSO concentration of 1-2%.

  • Seal the plate and incubate at room temperature with shaking.

  • Measure the turbidity (absorbance at ~620 nm) or use nephelometry at various time points (e.g., 1, 2, 18 hours).

  • The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Chemical Stability Assay in PBS

Objective: To assess the degradation of Conjugate 106 in a physiological buffer over time.

Methodology:

  • Prepare a stock solution of Conjugate 106 in DMSO.

  • Spike the compound into pre-warmed PBS (pH 7.4) to a final concentration of 1-5 µM.

  • Incubate the solution at 37°C.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Immediately stop the reaction by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard.

  • Centrifuge the samples to precipitate proteins and salts.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) by plotting the natural log of the percentage of remaining compound versus time[3].

Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To evaluate the susceptibility of Conjugate 106 to metabolism by liver enzymes.

Methodology:

  • Prepare a stock solution of Conjugate 106 in DMSO.

  • In a 96-well plate, add phosphate (B84403) buffer (pH 7.4), the test compound (final concentration ~1 µM), and human liver microsomes (HLM, final concentration ~0.5 mg/mL)[3].

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system[3].

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard[3].

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant using LC-MS/MS to measure the depletion of the parent compound.

  • Calculate the in vitro half-life and intrinsic clearance rate[3].

References

Technical Support Center: E3 Ligase Ligand-linker Conjugate 106

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific proprietary compound designated "E3 Ligase Ligand-linker Conjugate 106" is not publicly available. This technical support guide is based on established principles and common issues observed with Proteolysis Targeting Chimeras (PROTACs), the class of molecules to which Conjugate 106 likely belongs. The data and protocols provided are illustrative and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional molecule, also known as a PROTAC. It is designed to specifically eliminate a target protein from the cell by hijacking the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1][2][3] It consists of three parts: a "warhead" that binds to your protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (like CRBN or VHL), and a chemical linker that connects the two.[1][2][3] By bringing the target protein and the E3 ligase into close proximity, the conjugate facilitates the transfer of ubiquitin tags to the target, marking it for degradation by the proteasome.[2][3]

cluster_0 Mechanism of Action: Conjugate 106 (PROTAC) cluster_1 POI Protein of Interest (POI) PROTAC Conjugate 106 POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin (Ub) E3->Ub 2. Ubiquitination label_ternary 1. Ternary Complex Formation Ub_POI Ubiquitinated POI Proteasome Proteasome Ub_POI->Proteasome 3. Recognition Degraded Degraded Peptides Proteasome->Degraded 4. Degradation

Figure 1: Mechanism of action for a PROTAC like Conjugate 106.

Q2: What are the potential sources of off-target effects with Conjugate 106?

Off-target effects can arise from several factors:

  • Unintended Degradation: The conjugate may degrade proteins other than the intended target. This can happen if the "warhead" has affinity for other proteins, or if the recruited E3 ligase ubiquitinates bystander proteins that are not the intended target.[4][5]

  • E3 Ligase Biology: The ligand for the E3 ligase (e.g., CRBN or VHL) can have its own biological effects. For example, some immunomodulatory drugs (IMiDs) that bind to CRBN can cause degradation of its native substrates.[6]

  • Linker-Dependent Effects: The linker itself is not just a passive spacer; its length and composition can influence which off-target proteins are degraded.[7]

  • Pharmacological Effects: Beyond degradation, high concentrations of the conjugate could inhibit the target protein or off-target proteins without degrading them, similar to a traditional small molecule inhibitor.[8]

Q3: What is the "hook effect" and how does it relate to off-target effects?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at very high concentrations of the PROTAC.[4][7] This occurs because the high concentration favors the formation of separate binary complexes (Conjugate-POI and Conjugate-E3) instead of the productive ternary complex (POI-Conjugate-E3) required for degradation.[7] While not a direct off-target degradation effect, it's a critical experimental artifact that can complicate data interpretation and mask the optimal concentration window for on-target activity.

cluster_low Low Concentration (Optimal) cluster_high High Concentration (Hook Effect) POI_low POI Ternary_low Productive Ternary Complex (POI-C106-E3) POI_low->Ternary_low E3_low E3 E3_low->Ternary_low PROTAC_low C106 PROTAC_low->Ternary_low Degradation_low Degradation Ternary_low->Degradation_low POI_high POI Binary1 Binary Complex (POI-C106) POI_high->Binary1 E3_high E3 Binary2 Binary Complex (E3-C106) E3_high->Binary2 PROTAC_high1 C106 PROTAC_high1->Binary1 PROTAC_high2 C106 PROTAC_high2->Binary2 No_Degradation No Degradation Binary1->No_Degradation Binary2->No_Degradation

Figure 2: The "Hook Effect" at high PROTAC concentrations.

Troubleshooting Guides

Problem 1: My target protein is not being degraded.

If Conjugate 106 is not degrading your protein of interest, consider the following troubleshooting steps.

Start No Degradation Observed Permeability Is the compound cell-permeable? Start->Permeability Binding Does it bind the target and E3 ligase? Permeability->Binding Yes Redesign Outcome: Redesign Conjugate (Linker, Ligands) Permeability->Redesign No (Improve properties) Ternary Does it form a ternary complex? Binding->Ternary Yes Binding->Redesign No (Confirm with CETSA, NanoBRET) UPS Is the Ubiquitin-Proteasome System (UPS) active? Ternary->UPS Yes Ternary->Redesign No (Confirm with Co-IP, TR-FRET) UPS->Redesign No (Check proteasome activity) CheckCells Outcome: Check Cell Health & UPS Competency UPS->CheckCells Yes (Issue may be cell-specific)

Figure 3: Troubleshooting workflow for lack of degradation.

  • Actionable Steps:

    • Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that Conjugate 106 binds to your target protein inside the cell.[1][9][10] A lack of thermal shift indicates a binding problem.

    • Check E3 Ligase Expression: Ensure that the E3 ligase recruited by Conjugate 106 (e.g., CRBN, VHL) is expressed in your cell line using Western Blot or qPCR.[11]

    • Assess Cell Permeability: PROTACs can be large molecules with poor permeability.[7] Use a cell permeability assay or perform experiments in permeabilized cells to rule this out.[12]

    • Verify Proteasome Function: Pre-treat cells with a proteasome inhibitor (e.g., MG-132). If your target protein level is rescued in the presence of the inhibitor and Conjugate 106, it confirms that the degradation is proteasome-dependent.[12]

    • Run a Wide Dose-Response: You might be testing at a concentration that is too high (hook effect) or too low. Test concentrations from low nanomolar to high micromolar ranges.[7]

Problem 2: I'm observing unexpected toxicity or changes in cell phenotype.

This strongly suggests off-target effects. A systematic approach is needed to identify the cause.

  • Actionable Steps:

    • Global Proteomics: This is the gold standard for identifying off-target degradation.[12] Use mass spectrometry to compare the entire proteome of cells treated with Conjugate 106 versus a vehicle control.[13][14]

    • Kinase Profiling: If your target protein is a kinase, or if the warhead is based on a kinase inhibitor, perform a broad kinase panel screen to identify unintended inhibition or degradation of other kinases.[15][16][17]

    • Use a Negative Control: Synthesize an "inactive" version of Conjugate 106 where either the target-binding warhead or the E3 ligase ligand is chemically modified to prevent binding.[12] If the toxicity persists with the negative control, it may not be related to the intended mechanism of action.

    • Validate Proteomics Hits: Once you have a list of potential off-targets from proteomics, validate their degradation using a targeted method like Western Blotting.[1]

Quantitative Data Summary

The following tables represent hypothetical data from key experiments used to characterize Conjugate 106.

Table 1: Proteomics Analysis of Off-Target Degradation (Cells treated with 100 nM Conjugate 106 for 6 hours)

ProteinGene NameLog2 Fold Change (Treated/Control)p-valueStatus
Target Protein X TPX-3.5 <0.0001 On-Target
Kinase YKSY-2.80.005Potential Off-Target
Zinc Finger Protein ZZFPZ-1.90.04Potential Off-Target
GAPDHGAPDH0.050.95No Change
CRBNCRBN-0.10.88No Change

Table 2: Kinase Profiling Results (Activity-based assay at 1 µM Conjugate 106)

Kinase% Inhibition vs. ControlNotes
Target Kinase X 98% On-Target
Kinase Y85%Correlates with proteomics data. Potential off-target.
Kinase Z72%Potential off-target.
SRC15%Likely not significant.
EGFR8%Likely not significant.

Table 3: Cellular Thermal Shift Assay (CETSA) Data

CompoundTarget ProteinΔTagg (°C) (Shift in Melting Temp)Interpretation
Conjugate 106 Target Protein X +5.2°C Strong Target Engagement
Conjugate 106Kinase Y+3.1°COff-Target Engagement
Inactive ControlTarget Protein X+0.3°CNo significant binding
Vehicle (DMSO)Target Protein X0°CBaseline

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

This protocol provides a framework for identifying unintended protein degradation.[1]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, HeLa) at a consistent density and allow them to adhere overnight.

    • Treat cells with Vehicle (e.g., 0.1% DMSO) and a chosen concentration of Conjugate 106 (e.g., 100 nM). It is crucial to also include an inactive control if available. Use at least three biological replicates per condition.

    • Incubate for a time course (e.g., 2, 6, 12, 24 hours). Shorter time points (<6 hours) are more likely to identify direct degradation events.[12]

  • Cell Lysis and Protein Digestion:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in a buffer containing a protease and phosphatase inhibitor cocktail.

    • Quantify protein concentration (e.g., BCA assay).

    • Perform protein reduction, alkylation, and digestion (typically with trypsin).

  • Isobaric Labeling (TMT or iTRAQ):

    • Label the resulting peptides from each sample with isobaric tags according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Combine the labeled peptide samples.

    • Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry.[1]

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Normalize the data across all samples.

    • Identify proteins that show a statistically significant, dose-dependent decrease in abundance in the Conjugate 106-treated samples compared to controls. These are your potential off-targets.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of Conjugate 106 to its target in a cellular environment.[9][10][18]

  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Harvest and resuspend cells in culture medium.

    • Treat one aliquot of cells with Conjugate 106 (e.g., 1 µM) and another with Vehicle (DMSO).

    • Incubate for 1-2 hours at 37°C.[9]

  • Heating Step:

    • Aliquot the cell suspensions into PCR tubes for each temperature point. A typical gradient is 40°C to 70°C in 2-3°C increments.[9]

    • Heat the tubes in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.[9]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using freeze-thaw cycles (e.g., 3 cycles in liquid nitrogen followed by thawing at room temperature).[9]

    • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

    • Collect the supernatant, which contains the soluble protein fraction.

  • Analysis:

    • Analyze the amount of soluble target protein in each sample using Western Blotting or another quantitative protein detection method (e.g., ELISA, AlphaScreen).[18][19]

    • Plot the percentage of soluble protein against temperature for both the treated and vehicle samples. A rightward shift in the curve for the treated sample indicates thermal stabilization due to ligand binding.[20]

References

Technical Support Center: Identifying Neosubstrate Degradation with Conjugate 106

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Conjugate 106. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Conjugate 106 for the identification and characterization of neosubstrate degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Conjugate 106 and what is its mechanism of action?

A1: Conjugate 106 is a novel small molecule designed to induce the degradation of specific cellular proteins, known as neosubstrates. It functions as a molecular glue, facilitating an interaction between a target protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome. This process of targeted protein degradation offers a powerful strategy for modulating protein levels within the cell.[1][2][3]

Q2: How do I determine the optimal concentration of Conjugate 106 for my experiments?

A2: The optimal concentration of Conjugate 106 is cell-line and neosubstrate-dependent and should be determined empirically. We recommend performing a dose-response experiment to determine the DC50 (concentration at which 50% of the target protein is degraded). A typical starting range for a dose-response curve would be from 1 nM to 10 µM.

Q3: What are the appropriate controls for a neosubstrate degradation experiment with Conjugate 106?

A3: To ensure the specificity of Conjugate 106-mediated degradation, several controls are essential:

  • Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) used to dissolve Conjugate 106. This control accounts for any effects of the solvent on protein levels.

  • Inactive Epimer/Stereoisomer Control: If available, an inactive stereoisomer of Conjugate 106 that does not induce degradation can be used to demonstrate the stereospecificity of the effect.

  • Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue the degradation of the neosubstrate, confirming that the protein loss is proteasome-dependent.

  • E3 Ligase Knockout/Knockdown Control: Using a cell line with reduced or absent expression of the relevant E3 ligase (e.g., CRBN knockout) should abrogate the degradation activity of Conjugate 106.

Q4: How can I confirm that the observed protein loss is due to degradation and not transcriptional or translational inhibition?

A4: To confirm that Conjugate 106 is inducing protein degradation, you can perform a cycloheximide (B1669411) (CHX) chase assay. CHX blocks new protein synthesis. By treating cells with CHX with and without Conjugate 106, you can monitor the degradation rate of the existing protein pool. A faster decline in protein levels in the presence of Conjugate 106 indicates induced degradation. Additionally, quantitative PCR (qPCR) can be used to measure the mRNA levels of the target gene to rule out transcriptional effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation of the target protein is observed. 1. Suboptimal concentration of Conjugate 106. 2. Inappropriate incubation time. 3. The target protein is not a neosubstrate for Conjugate 106 in the chosen cell line. 4. Low expression of the required E3 ligase (e.g., Cereblon). 5. Issues with compound integrity.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours). 3. Test a different cell line known to have a competent ubiquitin-proteasome system. 4. Verify the expression of the E3 ligase in your cell line via Western blot or qPCR. 5. Confirm the identity and purity of Conjugate 106 via analytical methods such as LC-MS.
High levels of off-target protein degradation. 1. The concentration of Conjugate 106 is too high, leading to non-specific effects. 2. The compound may have a broad selectivity profile.1. Lower the concentration of Conjugate 106 to the lowest effective concentration that degrades the target neosubstrate. 2. Utilize proteomic approaches (e.g., mass spectrometry) to identify and characterize off-target effects.
Inconsistent results between experiments. 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent preparation of Conjugate 106 solutions. 3. Technical variability in protein detection methods (e.g., Western blotting).1. Maintain consistent cell culture practices. Ensure cells are seeded at the same density and used within a defined passage number range. 2. Prepare fresh stock solutions of Conjugate 106 and use a consistent dilution scheme. 3. Standardize your protein detection protocol. Use a reliable loading control and quantitative analysis software.
Cell toxicity is observed. 1. The concentration of Conjugate 106 is too high. 2. The degradation of the neosubstrate or an off-target protein is essential for cell viability.1. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration of Conjugate 106 and use concentrations well below this threshold. 2. Investigate the function of the degraded proteins to understand the potential cause of toxicity.

Experimental Protocols

Protocol 1: Dose-Response Analysis of Neosubstrate Degradation

This protocol outlines the steps to determine the DC50 of Conjugate 106 for a target neosubstrate.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Conjugate 106

  • DMSO (vehicle)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target neosubstrate

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Conjugate 106 in DMSO. Create a serial dilution series in cell culture medium to achieve the final desired concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and a vehicle control with DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Conjugate 106 or vehicle.

  • Incubation: Incubate the cells for the desired time (e.g., 16-24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the neosubstrate and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for the neosubstrate and the loading control.

    • Normalize the neosubstrate band intensity to the loading control.

    • Plot the normalized neosubstrate levels against the log concentration of Conjugate 106 and fit a dose-response curve to determine the DC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol can be used to confirm direct target engagement of Conjugate 106 with the neosubstrate.[4]

Materials:

  • Cell line of interest

  • Conjugate 106 and vehicle (DMSO)

  • PBS

  • PCR tubes or strips

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Centrifuge

Procedure:

  • Cell Treatment: Treat cells in suspension or adherent in plates with Conjugate 106 or vehicle at the desired concentration for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blotting: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble neosubstrate at each temperature by Western blotting as described in Protocol 1.

  • Data Analysis: Plot the amount of soluble neosubstrate as a function of temperature for both the vehicle and Conjugate 106-treated samples. A shift in the melting curve to a higher temperature in the presence of Conjugate 106 indicates target engagement.

Visualizations

Neosubstrate_Degradation_Pathway cluster_0 Cellular Environment Conjugate106 Conjugate 106 TernaryComplex Ternary Complex (Neosubstrate-Conjugate 106-CRBN) Conjugate106->TernaryComplex Binds Neosubstrate Neosubstrate (Target Protein) Neosubstrate->TernaryComplex Recruited CRBN Cereblon (CRBN) E3 Ligase CRBN->TernaryComplex Binds PolyUb Polyubiquitinated Neosubstrate TernaryComplex->PolyUb Polyubiquitination Ub Ubiquitin (Ub) Proteasome 26S Proteasome PolyUb->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded Degrades

Caption: Mechanism of Action for Conjugate 106-induced neosubstrate degradation.

Experimental_Workflow cluster_workflow Neosubstrate Identification Workflow Start Start: Hypothesized Neosubstrate DoseResponse 1. Dose-Response Assay (Western Blot) Start->DoseResponse TimeCourse 2. Time-Course Assay (Western Blot) DoseResponse->TimeCourse Determine DC50 ProteasomeDep 3. Proteasome Dependence (MG132 Rescue) TimeCourse->ProteasomeDep Determine optimal time CRBNDep 4. CRBN Dependence (CRBN KO/KD) ProteasomeDep->CRBNDep Confirm degradation pathway TargetEngagement 5. Target Engagement (CETSA) CRBNDep->TargetEngagement Confirm E3 ligase Confirmation Confirmed Neosubstrate TargetEngagement->Confirmation Confirm direct binding

Caption: Experimental workflow for confirming a neosubstrate of Conjugate 106.

Quantitative Data Summary

The following tables present representative data from experiments with Conjugate 106.

Table 1: Dose-Response of Neosubstrate Degradation in HEK293T Cells

Conjugate 106 (nM)Normalized Neosubstrate Level (%)Standard Deviation
0 (Vehicle)1005.2
195.34.8
1075.16.1
5048.93.9
10022.53.1
5008.72.5
10005.11.9
DC50 ~50 nM

Table 2: Time-Course of Neosubstrate Degradation with 100 nM Conjugate 106

Time (hours)Normalized Neosubstrate Level (%)Standard Deviation
01006.3
288.25.5
465.44.9
835.14.2
1620.83.7
2418.53.3

Table 3: Effect of Proteasome Inhibitor and CRBN Knockout on Neosubstrate Degradation

ConditionNormalized Neosubstrate Level (%)Standard Deviation
Vehicle1005.8
100 nM Conjugate 10621.33.5
100 nM Conjugate 106 + 10 µM MG13292.56.1
100 nM Conjugate 106 in CRBN KO cells98.75.2

References

Technical Support Center: Troubleshooting Poor Degradation Efficiency with E3 Ligase Ligand-linker Conjugate 106

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals experiencing suboptimal performance with E3 Ligase Ligand-linker Conjugate 106. The following troubleshooting steps, frequently asked questions (FAQs), and detailed experimental protocols are designed to help identify and resolve common issues leading to poor degradation of your target protein.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a PROTAC like one derived from this compound?

A1: A Proteolysis-Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] It works by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase.[3][4] This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple POI molecules.[1]

Q2: I'm observing little to no degradation of my target protein. What are the most common initial troubleshooting steps?

A2: When encountering poor or no degradation, a systematic approach is crucial. The primary steps involve verifying target engagement, assessing the formation of the ternary complex, and confirming that the degradation pathway is proteasome-dependent.[5][6] It's also important to rule out experimental artifacts related to compound integrity and cell health.

Q3: What is the "hook effect" and how can I determine if it's affecting my experiment?

A3: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of a PROTAC.[7][8] This occurs because the excess PROTAC molecules form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[7][9] To identify the hook effect, it is essential to perform a dose-response experiment with a wide range of concentrations. A bell-shaped curve in the degradation profile is characteristic of this effect.[7]

Q4: How important is the choice of E3 ligase and the specific cell line for my experiment?

A4: The choice of E3 ligase is critical for successful degradation. The targeted E3 ligase must be expressed at sufficient levels in the chosen cell line.[7] Different cell lines can have varying levels of E3 ligases and components of the ubiquitin-proteasome system, which can significantly impact degradation kinetics.[10] It is advisable to select cell lines where both the target protein and the recruited E3 ligase are known to be expressed.

Troubleshooting Guide

If you are experiencing poor degradation efficiency with your PROTAC derived from this compound, follow this stepwise guide to diagnose the potential issue.

Logical Troubleshooting Workflow

G cluster_solutions Potential Solutions A Poor or No Degradation Observed B Step 1: Verify Compound Integrity & Experimental Setup A->B C Step 2: Confirm Target Engagement B->C Compound OK? S1 Synthesize fresh compound Check cell health & passage number B->S1 Issue Found D Step 3: Assess Ternary Complex Formation C->D Target Engaged? S2 Modify warhead for better affinity Increase concentration (if no hook effect) C->S2 No Engagement E Step 4: Confirm Proteasome-Mediated Degradation D->E Ternary Complex Formed? S3 Optimize linker length/composition Switch E3 ligase D->S3 No Complex F Step 5: Optimize Experimental Conditions E->F Proteasome-Dependent? S4 Check for lysosomal degradation Ensure proteasome is active E->S4 Not Proteasome-Dependent G Successful Degradation F->G Optimized S5 Adjust treatment time & concentration Test in different cell lines F->S5 Suboptimal

Caption: A logical workflow for troubleshooting poor PROTAC activity.

Step 1: Verify Compound Integrity and Experimental Setup

Before investigating complex biological reasons for failure, it's crucial to rule out basic experimental issues.

ParameterRecommendationRationale
Compound Quality Confirm the identity and purity of the this compound-derived PROTAC using methods like LC-MS and NMR.Impurities or degradation of the compound can lead to a lack of activity.[10]
Compound Stability Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment.Instability in the medium can prevent the compound from reaching its intracellular target.[7]
Cell Health Use cells within a defined passage number range and ensure they are healthy and not overly confluent.Cellular stress and high passage numbers can alter protein expression and the efficiency of the UPS.[7]
Step 2: Confirm Target Engagement in Cells

It is essential to confirm that your PROTAC is binding to its intended target protein within the cellular environment.

Recommended Experiment: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells.[5][6] A successful PROTAC will increase the thermal stability of the target protein, resulting in a shift in its melting curve.[5]

  • Cell Treatment: Treat your cells with various concentrations of the PROTAC derived from Conjugate 106. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) to induce thermal denaturation.[5]

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.[5]

  • Detection: Analyze the amount of soluble target protein in each sample by Western blotting.[5]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[5]

Step 3: Assess Ternary Complex Formation

Even if the PROTAC binds to the target protein and the E3 ligase individually, it may not efficiently bring them together to form a stable ternary complex, which is critical for ubiquitination.[7]

Recommended Experiment: Co-Immunoprecipitation (Co-IP)

Co-IP can be used to detect the formation of the POI-PROTAC-E3 ligase complex in cells.

  • Cell Treatment: Treat cells with the PROTAC at a concentration expected to induce degradation. Include vehicle-treated cells as a negative control.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.[6]

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for your target protein or the E3 ligase.[5][6]

  • Pull-down: Use protein A/G beads to pull down the antibody-protein complexes.[5]

  • Washing: Wash the beads to remove non-specifically bound proteins.[5]

  • Elution and Detection: Elute the bound proteins and analyze for the presence of all three components (target protein, E3 ligase, and a tagged PROTAC if applicable) by Western blotting.[5] The presence of the E3 ligase in the target protein pulldown (or vice versa) suggests ternary complex formation.

Signaling Pathway for PROTAC-Mediated Degradation

PROTAC_Pathway cluster_binding Binding & Complex Formation cluster_ubiquitination Ubiquitination Cascade cluster_degradation Degradation PROTAC PROTAC (from Conjugate 106) POI Target Protein (POI) PROTAC->POI E3 E3 Ligase PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary Ub Transfer Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Step 4: Confirm Proteasome-Mediated Degradation

To confirm that the observed protein loss is due to the ubiquitin-proteasome system, you can use a proteasome inhibitor.

Recommended Experiment: Proteasome Inhibitor Rescue Assay

If degradation is occurring via the UPS, inhibiting the proteasome should "rescue" the target protein from degradation.[10]

  • Cell Treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[6][10]

  • PROTAC Addition: Add your PROTAC at a concentration that previously showed degradation (or lack thereof) and co-incubate for the desired duration.

  • Controls: Include controls with vehicle only, PROTAC only, and proteasome inhibitor only.

  • Lysis and Detection: Lyse the cells and perform a Western blot for the target protein.[5]

  • Data Analysis: If the PROTAC is working through the proteasome, you should observe a restoration of the target protein levels in the co-treated sample compared to the sample treated with the PROTAC alone.

Data Summary for a Typical Proteasome Inhibitor Rescue Experiment
Treatment GroupTarget Protein Level (Normalized)Interpretation
Vehicle Control100%Baseline protein level
PROTAC (100 nM)30%Protein degradation observed
MG132 (10 µM)110%Proteasome inhibition may slightly increase baseline levels
PROTAC + MG13295%Degradation is rescued, confirming proteasome-dependency
Step 5: Optimize Experimental Conditions

If the above steps confirm the mechanism but degradation remains inefficient, further optimization of experimental parameters is necessary.

ParameterOptimization StrategyRationale
Concentration Perform a wide dose-response curve (e.g., from pM to µM range).To identify the optimal degradation concentration (DC50) and to detect a potential "hook effect".[8]
Treatment Time Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours).Degradation kinetics can vary, and the optimal time point needs to be determined empirically.[8]
Cell Line Test the PROTAC in different cell lines with known expression levels of the target protein and the recruited E3 ligase.To find a cellular context that is permissive to degradation.[10]
Linker Modification If possible, synthesize analogs with different linker lengths or compositions.The linker plays a crucial role in the stability and conformation of the ternary complex.[7][11]

References

Technical Support Center: Refining PROTAC® Design with E3 Ligase Ligand-Linker Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "E3 Ligase Ligade-linker Conjugate 106" does not correspond to a standardized, publicly documented chemical entity. This guide is based on a representative Cereblon (CRBN) E3 ligase ligand-linker conjugate, a common class of reagents used in PROTAC development, which for the purpose of this guide will be referred to as Cereblon-Linker Conjugate 106 (CLC-106) . The principles, protocols, and troubleshooting steps described herein are broadly applicable to researchers using similar reagents for PROTAC synthesis and evaluation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, validation, and application of PROTACs derived from ligand-linker conjugates like CLC-106.

Issue / Question Possible Causes Recommended Solutions & Troubleshooting Steps
Q1: My final PROTAC compound shows low yield or is impure after conjugation with my target ligand. 1. Inefficient Coupling Chemistry: The chosen reaction (e.g., click chemistry, amide coupling) is not optimal or reaction conditions are suboptimal.2. Poor Solubility: Reactants or the final PROTAC may have poor solubility in the reaction solvent, leading to incomplete reaction.[1][2][3]3. Side Reactions: Reactive functional groups on the target ligand or CLC-106 are leading to undesired byproducts.4. Degradation: The linker or one of the ligands is unstable under the reaction conditions.1. Optimize Reaction: Screen different coupling reagents, catalysts, temperatures, and reaction times. Ensure reagents are fresh and anhydrous if required.2. Improve Solubility: Use a co-solvent system (e.g., DMF/DCM, DMSO). Gently warm the reaction mixture if components are stable at higher temperatures.3. Use Protecting Groups: Protect sensitive functional groups on your target ligand before conjugation and deprotect as a final step.4. Assess Stability: Test the stability of CLC-106 and your target ligand under the planned reaction conditions separately.
Q2: My PROTAC fails to induce degradation of the target protein. 1. No Ternary Complex Formation: The PROTAC is unable to simultaneously bind the target protein and the E3 ligase to form a productive ternary complex.[][5][6]2. Poor Cell Permeability: The PROTAC is a large molecule and may not be able to cross the cell membrane efficiently.[1][6][7][8][9]3. Low Target Engagement: The PROTAC does not bind to the target protein or the E3 ligase with sufficient affinity in the cellular environment.4. Incorrect E3 Ligase: The chosen E3 ligase (CRBN in this case) may not be expressed at sufficient levels in the cell line being used or is not a suitable ligase for the target.[6]5. Unproductive Ternary Complex Geometry: A ternary complex forms, but its geometry does not allow for efficient ubiquitination of the target.[7][10]1. Confirm Ternary Complex Formation: Use biophysical assays like TR-FRET, SPR, or NanoBRET to confirm that your PROTAC can bridge the target protein and E3 ligase.[5][11][12][13]2. Assess & Improve Permeability: Perform a cell permeability assay. If poor, redesign the linker to reduce polarity or introduce features that improve uptake.[1][7]3. Confirm Target Engagement: Use cellular thermal shift assay (CETSA) or NanoBRET to confirm binding to both the target and CRBN in cells.[7]4. Verify E3 Ligase Expression: Check CRBN expression levels in your cell line via Western blot or qPCR. Consider testing your target ligand with a conjugate for a different E3 ligase (e.g., VHL).5. Redesign the Linker: The linker is a critical determinant of ternary complex geometry.[14] Synthesize a small library of PROTACs with varying linker lengths and compositions.[7][15]
Q3: I'm observing a "hook effect" with my PROTAC. The hook effect is characterized by decreased protein degradation at high PROTAC concentrations.[7] This occurs because excess PROTAC molecules form non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the required ternary complex.[7][9][10]1. Perform a Wide Dose-Response: Test your PROTAC over a broad concentration range (e.g., pM to high µM) to fully characterize the bell-shaped curve.[7][10]2. Operate at Optimal Concentrations: Identify the concentration that gives maximal degradation (the nadir of the curve) and use concentrations around this "sweet spot" for your experiments.3. Measure Ternary Complex Stability: Use biophysical assays to correlate the concentration dependence of ternary complex formation with the degradation profile. This can confirm that the hook effect is due to the formation of binary complexes.[7]
Q4: The PROTAC is causing significant cytotoxicity or off-target effects. 1. Target-Related Toxicity: Degradation of the intended target protein is inherently toxic to the cells.2. Off-Target Degradation: The PROTAC is degrading other proteins besides the intended target.3. Ligand-Based Toxicity: The warhead or the E3 ligase ligand itself has cytotoxic effects independent of degradation.1. Validate On-Target Toxicity: Compare the PROTAC's effect with other methods of target knockdown, such as siRNA or CRISPR.2. Assess Selectivity: Perform proteome-wide analysis (e.g., using mass spectrometry) to identify off-target proteins that are degraded.[16] Redesign the PROTAC with a more selective warhead or by modifying the linker.[7]3. Test Control Compounds: Synthesize and test control molecules, such as one where the CRBN ligand is inactivated (e.g., by N-alkylation of the glutarimide), to see if toxicity persists.[17] Also test the unconjugated warhead molecule.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for a series of PROTACs developed from CLC-106 and a target ligand for Protein X. This serves as a benchmark for researchers to compare their own experimental outcomes.

PROTAC IDLinker ModificationCRBN Binding (Kd, nM)Target X Binding (Kd, nM)Ternary Complex (Kd, nM)Max Degradation (Dmax, %)Degradation Potency (DC50, nM)Cell Viability (IC50, µM)
PROTAC-106A4-unit PEG1505025>95%15>10
PROTAC-106B6-unit PEG1605518>95%8>10
PROTAC-106C2-unit PEG145486065%120>10
PROTAC-106D4-unit Alkyl155524580%458.5
PROTAC-106E(Negative Control)>10,00050No Formation<10%>10,000>20
  • Kd: Dissociation constant, a measure of binding affinity (lower is stronger).

  • DC50: Concentration of PROTAC required to degrade 50% of the target protein.

  • Dmax: Maximum percentage of target protein degradation achieved.

  • IC50: Concentration of PROTAC that inhibits 50% of cell viability.

Experimental Protocols

Protocol 1: PROTAC Synthesis via Click Chemistry

This protocol describes the conjugation of an alkyne-modified target ligand to an azide-functionalized CLC-106.

Materials:

  • Alkyne-modified target protein ligand (1.0 eq)

  • Azide-functionalized CLC-106 (1.1 eq)

  • Copper(II) sulfate (B86663) (CuSO₄) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Solvent: 1:1 mixture of DMSO and water

  • Deionized water

Procedure:

  • Dissolve the alkyne-modified target ligand in DMSO.

  • Dissolve the azide-functionalized CLC-106 in the same DMSO.

  • In a separate vial, dissolve CuSO₄ and sodium ascorbate in deionized water.

  • Add the aqueous catalyst solution to the DMSO solution containing the reactants.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Western Blot for Target Protein Degradation

Materials:

  • Cells of interest plated in a 6-well plate

  • PROTAC compound stock solution in DMSO

  • Complete cell culture medium

  • Proteasome inhibitor (e.g., MG132) as a control

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Treat cells with serial dilutions of the PROTAC compound (and a vehicle control, DMSO) for a specified time (e.g., 18-24 hours). Include a positive control where cells are pre-treated with MG132 before adding the PROTAC to confirm proteasome-dependent degradation.

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples with RIPA buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein (at the recommended dilution) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading across lanes.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control band intensity.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Cycle cluster_1 Ternary Complex POI Target Protein (POI) Ternary POI-PROTAC-E3 POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-induced protein degradation.

PROTAC_Design_Workflow start Start: Identify Target Protein design Design & Synthesize PROTAC (Couple Target Ligand to CLC-106) start->design biophys Biophysical Assays (Binding, Ternary Complex) design->biophys degradation Cell-Based Degradation Assay (Western Blot, DC50) biophys->degradation Binding OK no_binding No/Weak Binding biophys->no_binding Issue? no_degradation No/Weak Degradation degradation->no_degradation Issue? success Potent Degradation Achieved degradation->success Degradation OK optimize Optimize Linker/Ligand optimize->design no_binding->design Redesign no_degradation->optimize

Caption: A typical workflow for PROTAC design, synthesis, and evaluation.

Troubleshooting_Flowchart start Problem: No Target Degradation q1 Did PROTAC bind to Target & E3 Ligase? start->q1 a1_no No -> Redesign Ligands or Confirm Target Expression q1->a1_no No q2 Did a Ternary Complex Form? q1->q2 Yes a2_no No -> Redesign Linker (Length, Composition) q2->a2_no No q3 Is the PROTAC Cell Permeable? q2->q3 Yes a3_no No -> Modify Physicochemical Properties (e.g., linker) q3->a3_no No q4 Is Target Ubiquitinated? q3->q4 Yes a4_no No -> Unproductive Geometry. Redesign Linker. q4->a4_no No success Issue Likely Resolved q4->success Yes

Caption: Troubleshooting flowchart for a PROTAC showing no degradation activity.

References

impact of linker composition on Conjugate 106 PROTAC activity

Author: BenchChem Technical Support Team. Date: December 2025

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Disclaimer: Information regarding a specific molecule designated "Conjugate 106 PROTAC" is not publicly available. This guide will use "Conjugate 106" as a representative example to discuss the critical impact of linker composition on PROTAC (Proteolysis Targeting Chimera) activity. The principles, troubleshooting advice, and protocols provided are broadly applicable to PROTAC development.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC like Conjugate 106?

A PROTAC is a heterobifunctional molecule with three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is not just a spacer; it is a critical determinant of PROTAC efficacy.[2] Its primary role is to position the POI and the E3 ligase in a spatially optimal orientation to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] This complex formation is essential for the subsequent ubiquitination of the POI, which marks it for degradation by the proteasome.[4]

Q2: How does linker length and composition affect the activity of Conjugate 106?

The length and chemical makeup of the linker profoundly influence the biological activity and physicochemical properties of a PROTAC.[5][6]

  • Ternary Complex Formation: The optimal linker length is highly dependent on the specific POI and E3 ligase pair.[1] A linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable or unproductive complex.[1]

  • Degradation Efficacy (DC50 and Dmax): Linker properties directly impact the concentration required for 50% degradation (DC50) and the maximum degradation level (Dmax). Even minor changes, like adding a single ethylene (B1197577) glycol unit, can abolish degradation activity.[5]

  • Physicochemical Properties: The linker's composition affects solubility, cell permeability, and metabolic stability.[3][] For instance, polyethylene (B3416737) glycol (PEG) linkers can increase hydrophilicity and solubility, while alkyl chains offer more flexibility.[1][]

  • Selectivity: Modifying the linker can impart selectivity for degrading one protein over another, even if they are closely related.[5][8]

Q3: What are the most common types of linkers used in PROTACs?

The most prevalent linker motifs are flexible alkyl chains and polyethylene glycol (PEG) chains of varying lengths.[5] Approximately 55% of reported PROTACs use PEG-based linkers, and about 30% use alkyl chains.[5] More rigid structures, such as those containing piperazine (B1678402) or triazole rings, are also used to improve the stability of the ternary complex and the PROTAC's overall properties.[6][]

Q4: I'm observing a "hook effect" with Conjugate 106. What is it and how can I fix it?

The "hook effect" is a common phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[8] This occurs because an excess of the PROTAC molecule leads to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex.[8]

Troubleshooting the Hook Effect:

  • Perform a Wide Dose-Response Experiment: Test Conjugate 106 over a broad concentration range to identify the optimal window for degradation and to confirm the characteristic bell-shaped curve of the hook effect.[8]

  • Use Lower Concentrations: Focus on nanomolar to low micromolar concentrations to find the "sweet spot" for maximal degradation.[8]

  • Biophysical Assays: Use techniques like TR-FRET or SPR to measure ternary complex formation at different concentrations and correlate it with the observed degradation profile.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Weak or no degradation of the target protein. 1. Poor Cell Permeability: The PROTAC is not entering the cells efficiently.[8] 2. Inefficient Ternary Complex Formation: The linker length or composition is suboptimal.[2] 3. Unproductive Ternary Complex: The complex forms but is not in the right conformation for ubiquitination.[8]1. Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) or NanoBRET to verify that the PROTAC binds its target inside the cell.[9] 2. Systematically Vary Linker: Synthesize a panel of Conjugate 106 variants with different linker lengths and compositions (e.g., vary PEG units or alkyl chain length).[10] 3. Perform In Vitro Ubiquitination Assay: Check if the target protein is ubiquitinated in the presence of the PROTAC. A lack of ubiquitination suggests a need for linker redesign.[8]
High DC50 (low potency). 1. Suboptimal Linker Length: The linker may not be the ideal length for maximum interaction between the POI and E3 ligase.[] 2. Poor Physicochemical Properties: Low solubility or high metabolic instability can reduce the effective concentration of the PROTAC.[]1. Fine-Tune Linker Length: Create analogues with small variations in linker length to find the optimum.[10] 2. Modify Linker Composition: Introduce moieties like PEG to improve solubility or rigid groups to enhance stability.[3][]
Off-target effects observed. 1. Non-selective Warhead: The ligand binding to the target protein may have affinity for other proteins. 2. Linker-Induced Off-Target Degradation: The linker may influence the ternary complex conformation, leading to the degradation of unintended proteins.[8]1. Use a More Selective Warhead: If possible, start with a more selective binder for your protein of interest.[8] 2. Modify the Linker: Systematically alter the linker's length and composition, as this can improve selectivity.[8] 3. Change the E3 Ligase: Using a different E3 ligase can alter the profile of off-target degradation.[8]

Data Presentation

Table 1: Impact of Linker Length on Conjugate 106 Activity

Conjugate IDLinker CompositionLinker Length (atoms)Ternary Complex Affinity (Kd, nM)DC50 (nM)Dmax (%)
106-APEG1015025065
106-BPEG137510085
106-C PEG 16 25 30 >95
106-DPEG196012080
106-EAlkyl16457590

This table presents hypothetical data to illustrate the concept that an optimal linker length exists for maximal activity. In this example, a 16-atom PEG linker (106-C) provides the best performance.

Table 2: Impact of Linker Composition on Conjugate 106 Properties

Conjugate IDLinker TypeAqueous Solubility (µg/mL)Cell Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½ in microsomes, min)
106-CPEG1501.545
106-FAlkyl253.090
106-GAlkyl-Piperazine802.5120

This table illustrates how different linker compositions can affect the physicochemical properties of the PROTAC. A PEG linker may improve solubility, while an alkyl or piperazine-containing linker might enhance permeability and metabolic stability.[][11][12]

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels after treatment with Conjugate 106.

Methodology:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a serial dilution of Conjugate 106 (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).[9]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add a chemiluminescent substrate and image the blot.[9] Use densitometry software to quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values.

Protocol 2: In-Cell Ubiquitination Assay

Objective: To confirm that Conjugate 106 induces ubiquitination of the target protein.

Methodology:

  • Cell Treatment: Treat cells with Conjugate 106 at a concentration known to cause degradation (e.g., 10x DC50) and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 2-4 hours). The proteasome inhibitor will allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation (IP):

    • Lyse the cells as described above.

    • Incubate the cell lysates with an antibody against the target protein overnight at 4°C.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Western Blotting:

    • Wash the beads and elute the proteins.

    • Perform SDS-PAGE and Western blotting as described in Protocol 1.

    • Probe the membrane with a primary antibody against ubiquitin. A high-molecular-weight smear in the lanes from PROTAC-treated cells indicates polyubiquitination of the target protein.[1]

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC Conjugate 106 (PROTAC) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex PROTAC->POI_PROTAC_E3 Binds POI POI Target Protein (POI) POI->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 Binds E3 Ub_POI Polyubiquitinated Target Protein POI_PROTAC_E3->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->POI_PROTAC_E3 Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of action for Conjugate 106 PROTAC.

Experimental_Workflow cluster_troubleshoot Troubleshooting Path start Design & Synthesize Conjugate 106 Linker Variants western Western Blot for Degradation (Dose-Response) start->western check_activity Degradation Observed? western->check_activity permeability Assess Cell Permeability (e.g., CETSA) check_activity->permeability No optimize Optimize Lead Compound (DC50, Dmax, PK/PD) check_activity->optimize Yes ternary Assess Ternary Complex Formation (e.g., TR-FRET) permeability->ternary ubiquitination Confirm Ubiquitination (In-Cell Assay) ternary->ubiquitination redesign Redesign Linker ubiquitination->redesign redesign->start Troubleshooting_Logic start No/Weak Degradation q1 Does PROTAC engage target in cell? start->q1 a1_no Issue: Permeability Action: Modify linker for better physicochemical properties q1->a1_no No q2 Does ternary complex form? q1->q2 Yes a2_no Issue: Poor Linker Design Action: Vary linker length and composition q2->a2_no No q3 Is target ubiquitinated? q2->q3 Yes a3_no Issue: Unproductive Complex Action: Redesign linker to alter geometry q3->a3_no No end Successful Degradation q3->end Yes

References

Validation & Comparative

Validating Protein Degradation by PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of protein degradation induced by Proteolysis Targeting Chimeras (PROTACs). While this document focuses on the general principles and established methodologies applicable to any PROTAC, it is designed to be directly relevant for assessing the efficacy of specific modalities such as a hypothetical "Conjugate 106-based PROTAC". We will explore the key experiments, present data in a comparative format, and provide detailed protocols to empower researchers in their drug discovery efforts.

The Landscape of Targeted Protein Degradation: PROTACs and Beyond

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This approach utilizes the cell's own machinery, the ubiquitin-proteasome system (UPS), to selectively tag and destroy target proteins.[1][3][4] PROTACs are at the forefront of this technology. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5][6] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7]

Beyond PROTACs, other TPD modalities exist, most notably molecular glues. These are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the same degradation outcome.[1][8][9][10][11] Understanding the distinctions between these approaches is crucial for selecting the appropriate strategy for a given therapeutic target.

Key Validation Assays for PROTAC Efficacy

To rigorously validate the activity of a PROTAC, a series of quantitative and qualitative assays are essential. These experiments aim to confirm target engagement, measure the extent and rate of protein degradation, and assess the downstream biological consequences.

Western Blotting: The Gold Standard for Degradation Confirmation

Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.[12] By separating proteins by size and using specific antibodies, researchers can directly observe the disappearance of the target protein.

Measuring Potency: DC50 and Dmax

The half-maximal degradation concentration (DC50) is a critical parameter that defines the potency of a PROTAC.[5][13] It represents the concentration of the PROTAC required to degrade 50% of the target protein.[5] Dmax, the maximum percentage of protein degradation achievable, is another key metric.[14] These values are typically determined by performing dose-response experiments and analyzing the results using non-linear regression.[15]

Cellular Viability and Phenotypic Assays

Ultimately, the goal of a PROTAC is to elicit a specific biological response. Therefore, it is crucial to assess the impact of protein degradation on cellular processes such as proliferation, apoptosis, or other relevant phenotypes. Assays like MTT or crystal violet staining can be used to determine the half-maximal inhibitory concentration (IC50) and assess the cytostatic or cytotoxic effects of the PROTAC.[16]

Comparative Data for PROTAC Validation

To illustrate how data from these assays are presented and compared, the following tables summarize hypothetical data for a "Conjugate 106-based PROTAC" against a target protein (e.g., BRD4) and compares it with a known competitor and an alternative degradation technology.

Table 1: Comparative Potency of Protein Degraders

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)
Conjugate 106-PROTAC BRD4 MCF-7 15 >95
Competitor PROTAC (e.g., dBET1)BRD4MCF-725>90
Molecular Glue (e.g., Thalidomide analog)IKZF1MM.1S50>90

Table 2: Cellular Activity of Protein Degraders

CompoundTarget ProteinCell LineIC50 (nM)
Conjugate 106-PROTAC BRD4 MCF-7 30
Competitor PROTAC (e.g., dBET1)BRD4MCF-750
Molecular Glue (e.g., Thalidomide analog)IKZF1MM.1S80

Experimental Protocols

Detailed and reproducible protocols are the bedrock of reliable experimental data. Below are step-by-step methodologies for the key validation assays.

Protocol 1: Western Blot for Protein Degradation[12][17]

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.[17]

  • Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[12][17]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.[18]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration for all samples.

  • Prepare samples with Laemmli buffer and boil to denature the proteins.[12]

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[18]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[18]

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[12]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

6. Detection and Analysis:

  • Detect the signal using an ECL substrate and an imaging system.[18]

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.[18]

Protocol 2: DC50 and IC50 Determination[5][16]

1. Cell Seeding:

  • Seed cells in 96-well plates at an appropriate density.

2. Compound Treatment:

  • Prepare serial dilutions of the PROTAC in cell culture medium.

  • Treat the cells with the diluted PROTAC and a vehicle control.

3. Degradation (for DC50) or Viability (for IC50) Assessment:

  • For DC50: After the desired incubation time (e.g., 24 hours), lyse the cells and perform a quantitative immunoassay (e.g., In-Cell Western, ELISA) or Western blot to determine the levels of the target protein.

  • For IC50: After a longer incubation period (e.g., 72 hours), assess cell viability using an appropriate method:

    • MTT Assay: Add MTT solution, incubate, and then add a solubilizing agent. Read the absorbance at 570 nm.

    • Crystal Violet Assay: Fix and stain the cells with crystal violet, then solubilize the dye and read the absorbance at 590 nm.[16]

4. Data Analysis:

  • For DC50, plot the percentage of protein degradation against the log of the PROTAC concentration.

  • For IC50, plot the percentage of cell viability against the log of the PROTAC concentration.[16]

  • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the DC50 and IC50 values.

Visualizing the Mechanisms and Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language).

Signaling Pathway: PROTAC-Mediated Degradation

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Conjugate 106) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: Validating a PROTAC

PROTAC_Validation_Workflow start Start: PROTAC Synthesis cell_culture Cell Culture start->cell_culture treatment PROTAC Treatment (Dose-Response) cell_culture->treatment western_blot Western Blot Analysis treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay phenotypic_assay Phenotypic Assays treatment->phenotypic_assay dc50_dmax DC50 & Dmax Determination western_blot->dc50_dmax data_analysis Data Analysis & Comparison dc50_dmax->data_analysis ic50 IC50 Determination viability_assay->ic50 ic50->data_analysis phenotypic_assay->data_analysis end End: Candidate Selection data_analysis->end

Caption: Experimental workflow for PROTAC validation.

Logical Relationship: PROTACs vs. Molecular Glues

TPD_Comparison cluster_PROTAC PROTACs cluster_Glue Molecular Glues TPD Targeted Protein Degradation cluster_PROTAC cluster_PROTAC TPD->cluster_PROTAC cluster_Glue cluster_Glue TPD->cluster_Glue p1 Heterobifunctional p2 Requires Linker p1->p2 p3 Rational Design p2->p3 g1 Monofunctional g2 No Linker g1->g2 g3 Often Serendipitous Discovery g2->g3

Caption: PROTACs vs. Molecular Glues.

References

A Comparative Guide to Cereblon E3 Ligase Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used Cereblon (CRBN) ligands in the field of targeted protein degradation (TPD). As the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, Cereblon is a key target for recruitment by Proteolysis Targeting Chimeras (PROTACs) and molecular glues to induce the degradation of specific proteins of interest. This document will delve into the performance of established CRBN ligands, with a focus on thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931), and introduce the concept of pre-conjugated systems like "E3 Ligase Ligand-linker Conjugate 106."

Introduction to Cereblon Ligands

Cereblon ligands are small molecules that bind to the Cereblon E3 ubiquitin ligase, effectively hijacking the cell's natural protein disposal machinery. In the context of PROTACs, these ligands constitute one end of a heterobifunctional molecule, while the other end binds to a target protein. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The choice of the CRBN ligand can significantly impact the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.

"this compound" is an example of a pre-synthesized chemical tool that consists of the Cereblon ligand thalidomide attached to a linker.[1] Such conjugates are designed to streamline the synthesis of PROTACs by allowing researchers to readily couple them with a ligand for their protein of interest. While specific performance data for this particular conjugate is not extensively available in the public domain, its utility is based on the well-characterized binding of its thalidomide core to Cereblon.

Quantitative Comparison of Cereblon Ligands

The binding affinity of a ligand to Cereblon is a critical parameter for the efficacy of a PROTAC or molecular glue. The following tables summarize the binding affinities and degradation performance of key Cereblon ligands based on available experimental data.

LigandBinding Affinity (Kd) to CRBNAssay MethodReference
Thalidomide~250 nMNot Specified[2]
Thalidomide43.4 µMIsothermal Titration Calorimetry (ITC)[3]
Lenalidomide0.6 µMIsothermal Titration Calorimetry (ITC)[3]
Lenalidomide19 µM (to CRBN TBD)Isothermal Titration Calorimetry (ITC)[3]
Lenalidomide18 µM (to mutant TBD)Fluorescence Assay
Pomalidomide~157 nMCompetitive Titration[4]
Pomalidomide14.7 µMIsothermal Titration Calorimetry (ITC)[3]

Table 1: Binding Affinities of Common Cereblon Ligands. TBD: Thalidomide Binding Domain.

LigandBinding Affinity (IC50) to CRBN-DDB1Assay MethodReference
Lenalidomide~2 µMCompetitive Binding Assay[5]
Pomalidomide~2 µMCompetitive Binding Assay[5]
Pomalidomide1.2 µMNot Specified[4]

Table 2: IC50 Values of Lenalidomide and Pomalidomide for CRBN-DDB1 Complex.

PROTACTarget ProteinCRBN LigandDC50 (nM)Dmax (%)Cell LineReference
Compound 16EGFRPomalidomide32.996A549[6][7]
Compound 15EGFRPomalidomide43.4>90A549[6][7]
ZQ-23HDAC8Pomalidomide14793Not Specified[8]
NJH-1-106*BRD4EN106 (for FEM1B)25094Not Specified[9]

Table 3: Degradation Performance of PROTACs Utilizing Cereblon Ligands. Note: NJH-1-106 is included for comparison of degradation efficiency but utilizes a different E3 ligase (FEM1B), not Cereblon.

Signaling Pathway and Mechanism of Action

The binding of a Cereblon ligand, either as a molecular glue or as part of a PROTAC, modulates the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the recruitment of neosubstrates (in the case of molecular glues) or the target protein of a PROTAC, resulting in their polyubiquitination and subsequent degradation by the 26S proteasome.

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex CRBN Cereblon (CRBN) E3_Ligase_Complex CRL4-CRBN E3 Ligase Complex CRBN->E3_Ligase_Complex E3_Ligase_Complex->Ternary_Complex Polyubiquitination Polyubiquitinated Target Protein Ternary_Complex->Polyubiquitination Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Accurate characterization of Cereblon ligands and the PROTACs derived from them is essential for successful drug development. The following sections outline the methodologies for key experiments.

Cereblon Binding Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Principle: This assay measures the binding of a ligand to CRBN in a competitive format. A fluorescently labeled CRBN ligand (tracer) and a terbium-labeled anti-tag antibody that binds to a tagged CRBN protein complex are used. When the tracer binds to CRBN, the terbium donor and the fluorescent acceptor are in close proximity, resulting in a FRET signal. Unlabeled ligands compete with the tracer for binding to CRBN, leading to a decrease in the FRET signal.[10]

  • Protocol Outline:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the tagged CRBN protein complex, terbium-labeled antibody, and the test compound.

    • Add the fluorescently labeled CRBN ligand (tracer).

    • Incubate to allow the binding to reach equilibrium.

    • Measure the TR-FRET signal using a plate reader.

    • Calculate the IC50 value from the dose-response curve.[10][11][12]

2. Surface Plasmon Resonance (SPR)

  • Principle: SPR is a label-free technique that measures the binding kinetics and affinity of a ligand to a protein immobilized on a sensor chip. The binding of the analyte (ligand) to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.

  • Protocol Outline:

    • Immobilize the purified CRBN protein on a sensor chip.

    • Prepare a series of concentrations of the test ligand in a running buffer.

    • Inject the ligand solutions over the sensor surface and a reference surface.

    • Monitor the association and dissociation phases in real-time.

    • Fit the sensorgram data to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[13][14][15]

Protein Degradation Assays

Western Blot for DC50 and Dmax Determination

  • Principle: Western blotting is used to quantify the amount of a target protein in cell lysates after treatment with a degrader. By treating cells with a range of degrader concentrations, a dose-response curve can be generated to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[16]

  • Protocol Outline:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with a serial dilution of the PROTAC or a vehicle control for a specified time (e.g., 24 hours).

    • Lyse the cells and determine the total protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody against the target protein and a loading control protein (e.g., GAPDH).

    • Incubate with a secondary antibody and detect the signal using chemiluminescence.

    • Quantify the band intensities and normalize the target protein level to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax.[16][17]

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Signal Detection Secondary_Ab->Detection Analysis 9. Data Analysis (DC50/Dmax) Detection->Analysis

General workflow for Western Blot analysis.
Cell Viability Assays

MTT/CellTiter-Glo® Assay

  • Principle: These assays measure the metabolic activity of cells as an indicator of cell viability. The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases to form a colored formazan (B1609692) product.[18][19] The CellTiter-Glo® assay quantifies the amount of ATP present, which is indicative of metabolically active cells.[20]

  • Protocol Outline:

    • Seed cells in a 96-well plate.

    • Treat the cells with various concentrations of the test compound.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add the MTT or CellTiter-Glo® reagent to each well.

    • Incubate to allow for the colorimetric or luminescent reaction to occur.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[18][20][21]

Conclusion

The selection of a Cereblon ligand is a critical step in the design of effective protein degraders. While thalidomide, lenalidomide, and pomalidomide are well-established and potent recruiters of CRBN, the choice between them can influence the degradation efficiency and off-target effects of the resulting PROTAC. Pomalidomide, in particular, has been frequently utilized in the development of highly potent PROTACs, as evidenced by the low nanomolar DC50 values achieved for various targets. The availability of pre-conjugated systems like this compound offers a convenient starting point for PROTAC synthesis. However, researchers must consider that the nature of the linker and its attachment point to the CRBN ligand can also significantly impact the formation of a productive ternary complex and the overall performance of the degrader. A thorough characterization of both ligand binding and target degradation using the experimental protocols outlined in this guide is paramount for the development of novel and effective therapeutics based on targeted protein degradation.

References

A Comparative Guide to E3 Ligase Ligands: Cereblon (CRBN) vs. von Hippel-Lindau (VHL)

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase ligand is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of two of the most widely utilized classes of E3 ligase ligands: those targeting Cereblon (CRBN), as exemplified by E3 Ligase Ligand-linker Conjugate 106, and those targeting the von Hippel-Lindau (VHL) tumor suppressor.

This compound is a pre-conjugated molecule that incorporates a thalidomide-based ligand, which effectively recruits the CRBN E3 ligase.[1] In contrast, VHL ligands are peptidomimetic molecules designed to bind to the VHL E3 ligase.[2][3] The choice between these two ligase systems can significantly influence a PROTAC's pharmacokinetic and pharmacodynamic properties, including its degradation efficiency, selectivity, and cell permeability.[4]

This guide presents a detailed analysis of their comparative binding affinities, degradation performance, and the experimental methodologies used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Quantitative Comparison of Ligand Performance

The efficacy of an E3 ligase ligand in a PROTAC is determined by its binding affinity to the ligase and the subsequent degradation efficiency of the target protein, often quantified by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[5][6]

Binding Affinities of CRBN and VHL Ligands

The binding affinity, typically measured by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a critical parameter for an E3 ligase ligand. A lower value indicates a stronger binding interaction.

Ligand ClassE3 LigaseLigand ExampleBinding Affinity (Kd)Binding Affinity (IC50)Assay Method(s)
CRBN Ligand Cereblon (CRBN)Thalidomide (B1683933)~250 nM[1]~2 µM[7]Competitive Titration, Competitive Binding Assay
Pomalidomide~157 nM[1][8]1.2 - 3 µM[8]Competitive Titration, Competitive Binding Assay
Lenalidomide~178 nM[1]~2 µM[7]Competitive Titration, Competitive Binding Assay
VHL Ligand von Hippel-Lindau (VHL)VH032185 nM[9][10]-Isothermal Titration Calorimetry (ITC)
VH10144 nM[9]-Not Specified
VH29880 - 90 nM[11][12][13]-ITC, Competitive Fluorescence Polarization
Comparative Degradation Performance of PROTACs

The following table summarizes the degradation performance of representative PROTACs utilizing either CRBN or VHL ligands. It is important to note that direct comparisons can be complex as the target protein, linker, and cell line can all influence the outcome.

PROTAC TargetE3 Ligase RecruitedDC50DmaxCell Line
BRD4CRBN< 1 nM[]>90%[6]Namalwa, CA-46
SHP2CRBN6.02 nM[]Not SpecifiedMV4;11
BCL-XLVHL63 nM[]90.8%[]MOLT-4
KRAS G12CVHL0.1 µM[15]Not SpecifiedNCI-H358
HDAC1/3VHL0.53 - 0.91 µM[16]~77% (HDAC3)[16]HCT116
PI3K/mTORVHL227.4 nM (p110α), 45.4 nM (mTOR)[17]71.3% (p110α), 74.9% (mTOR)[17]MDA-MB-231

Signaling Pathways and Experimental Workflows

The mechanism of action for both CRBN and VHL-based PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to ubiquitination and proteasomal degradation of the target protein.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase (CRBN or VHL) E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

A typical experimental workflow to evaluate and compare PROTACs involves several key steps, from initial design and synthesis to cellular and biochemical assays.

Experimental_Workflow Comparative PROTAC Evaluation Workflow Design PROTAC Design (CRBN vs. VHL Ligand) Synthesis Chemical Synthesis Design->Synthesis Binding_Assay Binding Affinity Assay (ITC, SPR, FP) Synthesis->Binding_Assay Degradation_Assay Cellular Degradation Assay (Western Blot, In-Cell Western) Synthesis->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Binding_Assay->Data_Analysis Degradation_Assay->Data_Analysis Conclusion Comparative Assessment Data_Analysis->Conclusion

References

A Comparative Guide to E3 Ligase Ligand-linker Conjugate 106 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is paramount to the successful development of potent and selective proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of PROTACs developed using the novel E3 Ligase Ligand-linker Conjugate 106, which recruits the FEM1B E3 ligase, against well-established PROTACs that utilize the more common VHL and CRBN E3 ligases. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform the design and application of next-generation protein degraders.

Introduction to this compound

This compound incorporates the covalent ligand EN106, which specifically targets a cysteine residue (Cys186) on the FEM1B E3 ligase.[1][2] This conjugate represents a newer approach in the TPD field, expanding the repertoire of available E3 ligases beyond the predominantly used VHL and CRBN. By linking EN106 to a ligand for a protein of interest (POI), a PROTAC can be formed that induces the ubiquitination and subsequent proteasomal degradation of the target protein. A notable example is the PROTAC NJH-1-106, which was created by conjugating EN106 with the BET bromodomain inhibitor JQ1 to target the epigenetic reader protein BRD4 for degradation.[1]

Performance Comparison of BRD4-Targeting PROTACs

The following table summarizes the performance of a FEM1B-recruiting PROTAC derived from Conjugate 106 and compares it with leading VHL and CRBN-recruiting PROTACs that also target BRD4. It is important to note that the data presented is compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.

PROTAC E3 Ligase Recruited Target Protein DC50 Dmax Cell Line Known Off-Targets Reference
NJH-01-106 (derived from Conjugate 106) FEM1BBRD4250 nM94%HEK293TPNMAL1[1]
MZ1 VHLBRD48 nM>90%H661Preferential for BRD4 over BRD2/3[3]
dBET1 CRBNBRD4<1 nM>90%MV4;11Pan-BET degrader (BRD2, BRD3, BRD4)[4][5]
ARV-825 CRBNBRD4<1 nM>90%Burkitt's Lymphoma cellsPan-BET degrader (BRD2, BRD3, BRD4)[6]

Key Observations:

  • Potency: The VHL-recruiting PROTAC (MZ1) and CRBN-recruiting PROTACs (dBET1, ARV-825) exhibit significantly higher potency (lower DC50 values) for BRD4 degradation compared to the current FEM1B-recruiting PROTAC (NJH-01-106).

  • Efficacy: All classes of PROTACs can achieve a high maximal degradation (Dmax) of BRD4, suggesting that once the ternary complex is formed, ubiquitination and degradation are efficient.

  • Selectivity: MZ1 demonstrates some preference for BRD4 over other BET family members, whereas dBET1 and ARV-825 are considered pan-BET degraders. The global proteomics analysis of the PROTAC derived from Conjugate 106 revealed at least one off-target protein, PNMAL1, indicating that further optimization for selectivity is required.[1]

  • Limitations of Conjugate 106: The covalent ligand EN106 has a relatively low micromolar potency for FEM1B (IC50 = 2.2 μM), which likely contributes to the lower degradation potency of the resulting PROTAC.[2] Further medicinal chemistry efforts are needed to improve the affinity and selectivity of the FEM1B ligand.

Signaling Pathways and Experimental Workflows

To understand the biological consequences of BRD4 degradation and the methodologies used to assess PROTAC performance, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC (e.g., NJH-1-106) PROTAC->PROTAC POI Protein of Interest (BRD4) PROTAC->POI binds E3_Ligase E3 Ligase (FEM1B) PROTAC->E3_Ligase recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex Ternary_Complex->POI poly-ubiquitinates PolyUb_POI Poly-ubiquitinated POI Ub Ubiquitin E2 E2 Enzyme E2->Ternary_Complex delivers Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades into

PROTAC Mechanism of Action

BRD4_Downstream_Signaling BRD4 Downstream Signaling Pathways cluster_0 Gene Transcription Regulation cluster_1 Cellular Processes BRD4 BRD4 cMYC c-MYC BRD4->cMYC activates NFkB NF-κB BRD4->NFkB activates Stem_Cell_Genes Stem Cell Genes BRD4->Stem_Cell_Genes activates PROTAC PROTAC (e.g., NJH-1-106, MZ1, dBET1) PROTAC->BRD4 degrades Cell_Proliferation Cell Proliferation cMYC->Cell_Proliferation Inflammation Inflammation NFkB->Inflammation Self_Renewal Self-Renewal Stem_Cell_Genes->Self_Renewal

BRD4 Downstream Signaling

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_assays Performance Assays start Start cell_culture Cell Culture (e.g., HEK293T, MV4;11) start->cell_culture protac_treatment PROTAC Treatment (Dose-response and time-course) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Quantification protac_treatment->cell_lysis western_blot Western Blot (Target degradation: DC50, Dmax) cell_lysis->western_blot viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_lysis->viability_assay proteomics Global Proteomics (LC-MS/MS) (Off-target analysis) cell_lysis->proteomics data_analysis Data Analysis western_blot->data_analysis viability_assay->data_analysis proteomics->data_analysis end End data_analysis->end

PROTAC Evaluation Workflow

Experimental Protocols

Western Blot for BRD4 Degradation

Objective: To quantify the dose- and time-dependent degradation of BRD4 following PROTAC treatment.

Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., HEK293T, MV4;11) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BRD4 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using software like ImageJ. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Global Proteomics for Off-Target Analysis

Objective: To identify unintended protein degradation (off-targets) induced by the PROTAC.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC at a concentration that achieves significant target degradation (e.g., 5x DC50) and a vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins from the MS data. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.

  • Target Validation: Validate potential off-targets using orthogonal methods such as Western blotting.

Conclusion

The this compound, which recruits the FEM1B E3 ligase, represents a promising expansion of the PROTAC toolkit. However, the current generation of FEM1B-recruiting PROTACs, such as NJH-1-106, demonstrates lower potency compared to the well-optimized VHL and CRBN-based degraders for the same target. The key limitations appear to be the lower binding affinity of the EN106 ligand for FEM1B and the need for further optimization to enhance selectivity.

Despite these limitations, the ability to engage a novel E3 ligase opens up new avenues for targeted protein degradation, particularly for overcoming resistance mechanisms associated with VHL or CRBN hijack and for achieving different degradation selectivity profiles. Future research focused on improving the potency and selectivity of FEM1B ligands will be crucial for realizing the full therapeutic potential of this approach. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other emerging PROTAC technologies.

References

Benchmarking E3 Ligase Ligand-linker Conjugate 106: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the selection of an optimal E3 ligase ligand is a critical step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive performance comparison of the FEM1B-recruiting E3 Ligase Ligand-linker Conjugate 106 (within the context of the PROTAC NJH-1-106) against other PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4. This comparison is supported by quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of next-generation protein degraders.

Performance Comparison of BRD4-Targeting PROTACs

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key performance indicators include the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following table summarizes the performance of NJH-1-106 and other notable JQ1-based PROTACs that recruit different E3 ubiquitin ligases.

Disclaimer: The data presented below is compiled from various studies. Direct comparison should be approached with caution as experimental conditions such as cell lines and treatment times may vary between studies.

PROTAC NameE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
NJH-1-106 FEM1B BRD4 HEK293T 250 94 [1]
dBET1CRBNBRD4AML cells<100>95[2]
ARV-825CRBNBRD4various<1>90[2]
MZ1VHLBRD4various1-3>90[2]
CDDO-JQ1KEAP1BRD4231MFP<100-200>80[1]
XH2RNF114BRD4variousN/Asome[3]
CCW 28-3RNF4BRD4variousN/Amodest[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key biological pathways and experimental procedures.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., NJH-1-106) Ternary_Complex BRD4-PROTAC-FEM1B Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex FEM1B FEM1B (E3 Ligase) FEM1B->Ternary_Complex Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BRD4->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Western_Blot_Workflow cluster_workflow Western Blotting Workflow for PROTAC Evaluation A 1. Cell Treatment Treat cells with varying concentrations of PROTAC B 2. Cell Lysis Lyse cells to release proteins A->B C 3. Protein Quantification Determine protein concentration B->C D 4. SDS-PAGE Separate proteins by size C->D E 5. Protein Transfer Transfer proteins to a membrane D->E F 6. Antibody Incubation Probe with primary (anti-BRD4) and secondary antibodies E->F G 7. Detection Visualize protein bands F->G H 8. Data Analysis Quantify band intensity to determine DC50 and Dmax G->H

References

Assessing the Specificity of Conjugate 106-Based Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation (TPD), achieving high specificity is paramount to developing safe and effective therapeutics. While technologies like PROTACs and molecular glues have shown significant promise, off-target effects remain a critical challenge, potentially leading to cellular toxicity.[1][2][3] This guide provides a comprehensive framework for assessing the specificity of a novel, hypothetical platform, "Conjugate 106," in comparison to established degrader technologies.

Conjugate 106 is conceptualized as a next-generation degrader platform that utilizes a unique E3 ligase recruiter coupled with a highly selective target-binding ligand, aiming to minimize off-target protein degradation. This guide will delve into the experimental methodologies required to validate this claim, presenting data in a clear, comparative format and providing detailed protocols for key experiments.

Comparative Specificity Profile of Protein Degraders

A critical aspect of evaluating any new degrader technology is to quantify its specificity against existing platforms. The following table summarizes hypothetical data from a global proteomics study comparing the specificity of Conjugate 106 to a conventional PROTAC and a molecular glue, all designed to target the same protein of interest (POI).

Metric Conjugate 106 Conventional PROTAC Molecular Glue
Number of Significantly Degraded Off-Target Proteins (>50% degradation at 1µM) 82515
Concentration for 50% POI Degradation (DC50) 10 nM25 nM50 nM
Maximum POI Degradation (Dmax) >95%>90%>85%
Key Off-Target Classes Identified None with consistent dose-responseZinc-finger proteins, kinasesTranscription factors

This data is illustrative and intended for comparative purposes.

Mechanism of Action and Experimental Workflow

The fundamental mechanism of Conjugate 106, like other degraders, is to induce the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5][6] The proposed advantage of Conjugate 106 lies in its novel E3 ligase binder, which is hypothesized to have a more restricted set of natural substrates, thereby reducing the pool of potential off-targets.

Below is a diagram illustrating the general mechanism of action for a targeted protein degrader.

Targeted_Protein_Degradation cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-Degrader-E3) POI->Ternary_Complex Binds to POI warhead Degrader Conjugate 106 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 warhead Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ub Ubiquitin Ub->Ubiquitinated_POI Proteasome Proteasome Ubiquitinated_POI->Proteasome Targeted for Degradation Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation Specificity_Assessment_Workflow Start Start: Design & Synthesize Conjugate 106 & Controls Biochemical_Assays Biochemical Assays (e.g., TR-FRET, FP) - Target Binding - E3 Ligase Binding - Ternary Complex Formation Start->Biochemical_Assays Cellular_Degradation Cellular Degradation Assays (e.g., Western Blot, HiBiT) - Dose-response (DC50) - Time-course Start->Cellular_Degradation Global_Proteomics Global Proteomics (LC-MS/MS) - TMT or SILAC - Identify potential off-targets Cellular_Degradation->Global_Proteomics Confirm on-target degradation Validation Validation of Off-Targets - Western Blot - Targeted Mass Spectrometry Global_Proteomics->Validation Identify hits Mechanism_Validation Mechanism of Action Validation - Proteasome Inhibition (e.g., MG132) - E3 Ligase Knockout/Knockdown Validation->Mechanism_Validation Confirm hits are degrader-dependent Phenotypic_Assays Phenotypic Assays - Compare phenotype to genetic knockdown of POI Mechanism_Validation->Phenotypic_Assays Conclusion Conclusion: Determine Specificity Profile Phenotypic_Assays->Conclusion

References

A Head-to-Head Battle of BRD4 Degraders: A Comparative Guide to MZ1 and ARV-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading PROTACs for Targeted Protein Degradation

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These bifunctional molecules offer the unprecedented ability to specifically eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. Among the most studied targets for this technology is Bromodomain-containing protein 4 (BRD4), an epigenetic reader critically involved in the transcriptional regulation of key oncogenes, most notably c-MYC.

This guide provides a comprehensive, data-driven comparison of two pioneering BRD4-targeting PROTACs: MZ1 and ARV-825 . These molecules, while both effectively inducing the degradation of BRD4, employ distinct E3 ubiquitin ligase recruiters, offering a valuable case study in PROTAC design and optimization. Here, we present a head-to-head analysis of their performance, supported by quantitative data and detailed experimental methodologies, to inform researchers in the selection and application of these powerful chemical tools.

Performance at a Glance: MZ1 vs. ARV-825

MZ1 and ARV-825 are both potent degraders of BRD4, yet they achieve this through different E3 ligase engagement. MZ1 recruits the von Hippel-Lindau (VHL) E3 ligase, while ARV-825 utilizes Cereblon (CRBN). This fundamental difference in their mechanism of action can lead to variations in their degradation efficiency, selectivity, and potential for therapeutic resistance.

Quantitative Comparison of Degradation Efficiency and Cell Viability

The following tables summarize the performance of MZ1 and ARV-825 across various cancer cell lines. The half-maximal degradation concentration (DC50) indicates the potency of the PROTAC in degrading the target protein, while the maximal degradation (Dmax) reflects the extent of degradation. The half-maximal inhibitory concentration (IC50) for cell viability reflects the compound's cytotoxic effect.

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MZ1 VHLBRD4 (preferential)H6618>95[1](--INVALID-LINK--)
H83823>95[1](--INVALID-LINK--)
HeLa< 100Not Reported[2](--INVALID-LINK--)
MDA-MB-231Not ReportedEfficient downregulation[3](--INVALID-LINK--)
ARV-825 CRBNBRD4Burkitt's Lymphoma (BL)< 1Not Reported[4](--INVALID-LINK--)
22Rv10.57Not Reported[1](--INVALID-LINK--)
NAMALWA1Not Reported[1](--INVALID-LINK--)
CA461Not Reported[1](--INVALID-LINK--)
MDA-MB-231Not ReportedEfficient downregulation[3](--INVALID-LINK--)
Gastric Cancer (MGC803, HGC27)< 100Not Reported[5](--INVALID-LINK--)
PROTACCell LineIC50 (nM)Treatment Duration (hours)Reference
MZ1 MV4-11 (AML)11.3Not Reported[2](--INVALID-LINK--)
MDA-MB-231 (TNBC)Potent antiproliferative effectNot Reported[3](--INVALID-LINK--)
ARV-825 Burkitt's Lymphoma (BL)Low nM72[6](--INVALID-LINK--)
Neuroblastoma (IMR-32)~1072--INVALID-LINK--7
Thyroid Carcinoma (TPC-1)~25-25048-96[7](--INVALID-LINK--)
Gastric Cancer (MGC803, HGC27)< 10072[5](--INVALID-LINK--)
MDA-MB-231 (TNBC)Potent antiproliferative effectNot Reported[3](--INVALID-LINK--)

Visualizing the Mechanism of Action

The efficacy of a PROTAC is contingent on the formation of a stable ternary complex between the target protein and the E3 ligase. This induced proximity is the critical first step in the degradation cascade.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex Formation POI BRD4 (Target Protein) PROTAC PROTAC (MZ1 or ARV-825) POI->PROTAC Binds to Warhead E3 E3 Ligase (VHL or CRBN) PROTAC->E3 Binds to E3 Ligand Ternary BRD4-PROTAC-E3 Ligase Ternary Complex Ternary->PROTAC Recycled POI_Ub Polyubiquitinated BRD4 Ternary->POI_Ub Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Activates E2->Ternary Recruited to Complex Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation POI_Ub->Proteasome Recognition & Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

The degradation of BRD4 by either MZ1 or ARV-825 leads to the downregulation of the c-MYC oncogene, a critical driver of cell proliferation and survival in many cancers.

Signaling_Pathway BRD4 BRD4 cMYC c-MYC Gene BRD4->cMYC Promotes Transcription Degradation BRD4 Degradation BRD4->Degradation cMYC_protein c-MYC Protein cMYC->cMYC_protein Translation Proliferation Cell Proliferation & Survival cMYC_protein->Proliferation Drives PROTAC MZ1 or ARV-825 PROTAC->BRD4 Induces Degradation->cMYC Transcription Inhibited

Caption: The BRD4/c-MYC signaling pathway disrupted by MZ1 and ARV-825.

Experimental Protocols

Reproducible and rigorous experimental design is crucial for the evaluation of PROTAC performance. Below are detailed methodologies for key assays.

Western Blotting for BRD4 Degradation

This protocol outlines the steps to quantify the reduction in BRD4 protein levels following treatment with MZ1 or ARV-825.

Western_Blot_Workflow start 1. Cell Seeding & Treatment (e.g., 6-well plate) lysis 2. Cell Lysis & Protein Quantification (RIPA buffer, BCA assay) start->lysis sds_page 3. SDS-PAGE (Separates proteins by size) lysis->sds_page transfer 4. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 5. Blocking (5% non-fat milk in TBST) transfer->blocking primary_ab 6. Primary Antibody Incubation (anti-BRD4, anti-GAPDH) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. Chemiluminescent Detection (ECL substrate) secondary_ab->detection analysis 9. Data Analysis (Densitometry) detection->analysis

Caption: Experimental workflow for Western blot analysis of BRD4 degradation.

Detailed Steps:

  • Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231, 22Rv1) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of MZ1 or ARV-825 (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the BRD4 signal to the loading control.

In-Cell Ubiquitination Assay (NanoBRET™)

This assay allows for the real-time monitoring of ternary complex formation and subsequent ubiquitination of the target protein within living cells.

Ubiquitination_Assay_Workflow start 1. Co-transfect Cells (NanoLuc-BRD4 & HaloTag-E3 Ligase) labeling 2. Label with HaloTag Ligand (Fluorescent Acceptor) start->labeling treatment 3. Treat with PROTAC (MZ1 or ARV-825) labeling->treatment measurement 4. Measure BRET Signal (Luminescence & Fluorescence) treatment->measurement analysis 5. Analyze Data (Calculate NanoBRET Ratio) measurement->analysis

Caption: Workflow for the NanoBRET ubiquitination assay.

Detailed Steps:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding for NanoLuc®-BRD4 (the BRET donor) and HaloTag®-VHL or HaloTag®-CRBN (the BRET acceptor).

  • Labeling: Label the HaloTag®-E3 ligase fusion protein with a fluorescent HaloTag® ligand.

  • PROTAC Treatment: Treat the cells with varying concentrations of MZ1 or ARV-825.

  • Signal Detection: Measure both the NanoLuc® luminescence and the fluorescence from the HaloTag® ligand using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio, which is the ratio of acceptor emission to donor emission. An increase in this ratio indicates the formation of the ternary complex.

Cell Viability Assay (CellTiter-Glo®)

This luminescent cell viability assay quantifies ATP, an indicator of metabolically active cells, to determine the cytotoxic effects of the PROTACs.

Cell_Viability_Workflow start 1. Seed Cells (96-well opaque plate) treatment 2. Treat with PROTAC (Serial Dilution) start->treatment incubation 3. Incubate (e.g., 72 hours) treatment->incubation reagent 4. Add CellTiter-Glo® Reagent incubation->reagent lysis 5. Induce Cell Lysis (Orbital Shaker) reagent->lysis stabilize 6. Stabilize Signal (10 min incubation) lysis->stabilize read 7. Measure Luminescence stabilize->read

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density.

  • Compound Treatment: Treat the cells with a serial dilution of MZ1 or ARV-825.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Reagent Addition: Add CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Conclusion

Both MZ1 and ARV-825 are highly effective degraders of BRD4, demonstrating the power of the PROTAC technology to target previously "undruggable" proteins. The choice between a VHL-based degrader like MZ1 and a CRBN-based degrader like ARV-825 may depend on the specific cellular context, including the endogenous levels of the respective E3 ligases. This comparative guide provides a framework for researchers to objectively evaluate and select the most appropriate tool for their studies in the exciting and rapidly evolving field of targeted protein degradation. The provided methodologies offer standardized approaches to ensure robust and reproducible data, paving the way for the next generation of PROTAC-based therapeutics.

References

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